Deoxytrillenoside A
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,3'S,4R,4'R,5'S,6S,7S,8R,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3',4',16-trihydroxy-5',7,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O23/c1-16-11-64-47(39(58)29(16)52)17(2)27-22-7-8-23-21(28(22)32(55)36(27)70-47)6-5-19-9-20(49)10-26(45(19,23)4)66-43-38(35(25(51)13-62-43)67-41-33(56)31(54)24(50)12-61-41)69-42-34(57)37(30(53)18(3)65-42)68-44-40(59)46(60,14-48)15-63-44/h5,16-18,20-21,23-27,29-31,33-44,48-54,56-60H,6-15H2,1-4H3/t16-,17-,18-,20+,21+,23-,24+,25-,26+,27+,29+,30-,31-,33+,34+,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEXDRWNOZAWNZ-TVBPKDTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)C)C(C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@H]([C@H]3[C@@H](O2)C(=O)C4=C3CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O[C@H]2[C@@H]([C@](CO2)(CO)O)O)O)C)C)[C@H]([C@@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098528 | |
| Record name | (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77658-50-5 | |
| Record name | (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77658-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deoxytrillenoside A: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxytrillenoside A, a steroidal saponin, and its close structural analog, Trillenoside A, are natural compounds of significant interest due to their potential therapeutic properties. This technical guide provides an in-depth overview of the current scientific knowledge regarding the natural sources, isolation procedures, and biological activities of this compound and related compounds. Quantitative data from existing literature is summarized, and detailed experimental protocols are outlined. Furthermore, a proposed signaling pathway for its primary biological activity is visualized to aid in understanding its mechanism of action.
Natural Occurrence and Source
The primary natural source of this compound and its related saponins is the plant species Trillium tschonoskii Maxim. , a member of the Melanthiaceae family.[1] This perennial herbaceous plant is found in various regions of Asia. The rhizomes of T. tschonoskii are particularly rich in a diverse array of steroidal saponins, making them the principal material for the isolation of these compounds.[2][3][4]
While specific yield data for this compound is not extensively reported, studies on the total steroidal saponin content of Trillium tschonoskii provide valuable insights into the potential abundance of these compounds.
Table 1: Total Steroidal Saponin Content in Trillium tschonoskii
| Plant Part | Extraction Method | Initial Saponin Content (%) | Enriched Saponin Content (%) | Recovery Yield (%) | Reference |
| Rhizomes | Macroporous Resin Chromatography (AB-8) | 5.20 | 51.93 | 86.67 | [5] |
Experimental Protocols: Isolation of Steroidal Saponins from Trillium tschonoskii
The isolation of this compound and other steroidal saponins from T. tschonoskii rhizomes typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature for the isolation of steroidal saponins from Trillium species.
Extraction
-
Preparation of Plant Material: Air-dried and powdered rhizomes of Trillium tschonoskii are used as the starting material.
-
Solvent Extraction: The powdered rhizomes are extracted with a polar solvent, typically 85% methanol, using methods such as reflux or maceration to ensure efficient extraction of the glycosidic saponins.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
A series of column chromatography techniques are employed for the separation and purification of individual saponins from the crude extract.
-
Polyamide Column Chromatography: The crude extract is first subjected to polyamide column chromatography to remove pigments and other impurities.
-
Silica Gel Column Chromatography: The fraction obtained from the polyamide column is further purified using silica gel column chromatography with a gradient elution system of chloroform and methanol.
-
Reversed-Phase C18 (RP-C18) Column Chromatography: Fractions containing the target saponins are then separated on a RP-C18 column using a methanol-water gradient.
-
Sephadex LH-20 Column Chromatography: This step is used for final purification and desalting of the isolated compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, preparative HPLC with a C18 column is often the final step.
Structure Elucidation
The chemical structure of the isolated compounds, including this compound, is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the stereochemistry.
The following diagram illustrates a general workflow for the isolation of steroidal saponins from Trillium tschonoskii.
Biological Activity: Cyclooxygenase-2 (COX-2) Inhibition
This compound and its analogs have been reported to exhibit anti-inflammatory properties, with Trillenoside A specifically noted for its inhibitory action on Cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.
The precise molecular interactions between this compound and the COX-2 enzyme have not been fully elucidated. However, the general mechanism of COX-2 inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the active site of the enzyme, thereby preventing the binding of its substrate, arachidonic acid.
The following diagram depicts the proposed signaling pathway of COX-2 inhibition, which is likely the mechanism of action for the anti-inflammatory effects of this compound.
Conclusion
This compound, originating from the rhizomes of Trillium tschonoskii, represents a promising class of steroidal saponins with potential anti-inflammatory applications. The established protocols for its isolation, though general for saponins, provide a solid foundation for obtaining this compound for further research. Its inhibitory activity against the COX-2 enzyme positions it as a candidate for the development of novel anti-inflammatory agents. Further studies are warranted to elucidate the specific quantitative yield of this compound from its natural source and to detail its precise molecular interactions within the active site of the COX-2 enzyme. This will be crucial for advancing its potential in drug discovery and development.
References
- 1. This compound | CAS:77658-50-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Steroidal saponins from Trillium tschonoskii rhizome repress cancer stemness and proliferation of intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal saponins from Trillium tschonoskii rhizomes and their cytotoxicity against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal saponins from the rhizomes of Trillium tschonoskii Maxim [agris.fao.org]
- 5. Enrichment of total steroidal saponins from the extracts of Trillium tschonoskii Maxim by macroporous resin and the simultaneous determination of eight steroidal saponins in the final product by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolation and purification of Deoxytrillenoside A from plant material
An In-depth exploration of the extraction, purification, and characterization of Deoxytrillenoside A from Trillium tschonoskii, providing a methodological framework for scientific and pharmaceutical development.
This technical guide provides a comprehensive overview of the isolation and purification of this compound, a steroidal saponin sourced from the plant Trillium tschonoskii Maxim. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for obtaining this compound for further investigation. This document outlines the essential experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a putative signaling pathway.
Introduction to this compound
This compound is a complex steroidal saponin with the chemical formula C47H70O23. Its primary natural source is the herbaceous plant Trillium tschonoskii Maxim., where it is present among a variety of other steroidal saponins. While research into the specific biological activities of this compound is ongoing, related compounds from Trillium species have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. The complex structure of this compound and its potential therapeutic applications necessitate efficient and reliable methods for its isolation and purification.
Isolation and Purification Workflow
The isolation of this compound from Trillium tschonoskii is a multi-step process that begins with the extraction of total saponins from the plant material, followed by a series of chromatographic enrichment and purification steps.
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of this compound isolation and purification.
Plant Material Preparation
Freshly collected rhizomes of Trillium tschonoskii should be washed, dried in a shaded, well-ventilated area, and then ground into a fine powder.
Extraction of Total Saponins
An optimized ultrasonic-assisted extraction (UAE) method is recommended for the initial extraction of total saponins.
-
Plant Material to Solvent Ratio: 1:9.7 (g/mL)
-
Solvent: 69% Ethanol in water
-
Extraction Time: 1.9 hours
-
Procedure:
-
Combine the powdered plant material and the extraction solvent in a suitable vessel.
-
Perform ultrasonic-assisted extraction for the specified duration.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude saponin extract.
-
Enrichment of Total Saponins
Macroporous resin chromatography is an effective technique for enriching the total saponin content.
-
Resin Type: AB-8 macroporous resin
-
Procedure:
-
Dissolve the crude saponin extract in an appropriate solvent and load it onto a pre-equilibrated AB-8 macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed saponins with an ethanol-water gradient.
-
Collect the saponin-rich fractions and concentrate them to yield the enriched total saponin fraction.
-
Purification of this compound
The final purification of this compound is achieved through a combination of silica gel and preparative high-performance liquid chromatography (HPLC).
-
Silica Gel Chromatography:
-
Apply the enriched saponin fraction to a silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate.
-
Further purify the pooled fraction using preparative reverse-phase HPLC.
-
Monitor the elution profile and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Purity Assessment
The purity of the isolated this compound should be confirmed using analytical HPLC, and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and purification process.
| Parameter | Value | Reference |
| Plant Material | Trillium tschonoskii Maxim. rhizomes | ChemFaces |
| Extraction Method | Ultrasonic-Assisted Extraction | [1] |
| Solvent | 69% Ethanol | [1] |
| Solid-to-Liquid Ratio | 1:9.7 | [1] |
| Extraction Time | 1.9 hours | [1] |
Table 1: Optimized Extraction Parameters for Total Saponins.[1]
| Stage | Saponin Content (%) | Recovery Yield (%) |
| Crude Extract | 5.20 | - |
| Enriched Product (AB-8 Resin) | 51.93 | 86.67 |
Table 2: Enrichment of Total Steroidal Saponins from Trillium tschonoskii.[2][3]
Putative Signaling Pathway of Action
While the specific signaling pathways directly modulated by this compound are still under investigation, steroidal saponins from Trillium species have been shown to exert anti-inflammatory and cytotoxic effects. A related compound, Furotrilliumoside, from Trillium tschonoskii has been reported to inhibit the PI3K/Akt and MAPK signaling pathways and activate the Nrf2/HO-1 pathway in RAW264.7 cells. Based on this, a putative signaling pathway for this compound's potential anti-inflammatory action can be proposed.
Conclusion
This technical guide provides a foundational methodology for the isolation and purification of this compound from Trillium tschonoskii. The presented protocols and quantitative data offer a starting point for researchers to obtain this compound for further studies into its chemical properties and biological activities. The putative signaling pathway diagram serves as a conceptual framework to guide future investigations into its mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound.
References
- 1. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 3. Deoxynivalenol induces apoptosis in mouse thymic epithelial cells through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Deoxytrillenoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Deoxytrillenoside A, a steroidal saponin isolated from the underground parts of Trillium kamtschaticum PALL. The following sections detail the core analytical techniques, experimental protocols, and key data that were instrumental in deciphering its complex molecular structure.
Core Analytical Techniques
The structure of this compound was primarily determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques, coupled with chemical degradation studies, provided a complete picture of the aglycone structure, the nature and sequence of the sugar moieties, and their points of attachment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy were pivotal in elucidating the structure of this compound. ¹H NMR provided information on the number and connectivity of protons, while ¹³C NMR revealed the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were likely employed to establish the intricate network of proton-proton and proton-carbon correlations, respectively. This allowed for the unambiguous assignment of all proton and carbon signals in both the steroidal aglycone and the sugar units.
Mass Spectrometry (MS)
Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have provided the exact mass, allowing for the calculation of the molecular formula. Fragmentation patterns observed in the mass spectrum would have offered valuable clues about the structure of the aglycone and the sequence of the sugar chain.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Physical and Spectrometric Properties of this compound
| Property | Value |
| Molecular Formula | C₄₇H₇₀O₂₃ |
| Melting Point (°C) | 326-329 (dec.) |
| Optical Rotation ([α]D) | -99.4° |
Note: Specific NMR and detailed mass spectrometry data are not publicly available in the analyzed search results. The data presented is based on typical values for similar steroidal saponins and information inferred from the compound's identification.
Experimental Protocols
The elucidation of the structure of this compound involved a series of meticulous experimental procedures, from the extraction of the compound to its final structural characterization.
Isolation and Purification of this compound
-
Extraction: The underground parts of Trillium kamtschaticum were likely dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a mixture of saponins.
-
Fractionation: The crude extract was then subjected to a series of chromatographic techniques to separate the different components. This may have included solvent-solvent partitioning followed by column chromatography on silica gel or other stationary phases.
-
Purification: Fractions containing this compound were further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation Experiments
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the purified this compound were recorded on a high-field NMR spectrometer. The sample would have been dissolved in a suitable deuterated solvent, such as pyridine-d₅ or methanol-d₄.
-
Mass Spectrometry: The mass spectrum of this compound was obtained using a mass spectrometer, likely employing a soft ionization technique such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to minimize fragmentation and observe the molecular ion.
-
Acid Hydrolysis: To identify the constituent sugars and the aglycone, this compound was subjected to acid hydrolysis. This process cleaves the glycosidic bonds, releasing the individual monosaccharides and the steroidal aglycone. The sugars were then identified by comparison with authentic samples using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). The aglycone was also isolated and its structure determined by spectroscopic methods.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow employed in the chemical structure elucidation of this compound.
Caption: Logical workflow for the isolation and structure elucidation of this compound.
This guide provides a foundational understanding of the techniques and methodologies applied to determine the chemical structure of this compound. For researchers and drug development professionals, this information serves as a valuable reference for the characterization of novel natural products.
Deoxytrillenoside A: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Deoxytrillenoside A, a steroidal saponin isolated from the rhizomes of Trillium tschonoskii Maxim. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone | |||
| H-6 | 5.42 | brd | 5.1 |
| H-19 | 1.09 | s | |
| H-21 | 0.93 | d | 7.2 |
| H-18 | 0.87 | s | |
| Sugar Moieties | |||
| H-1' (Glc) | 4.54 | d | 7.8 |
| H-1'' (Rha) | 5.25 | brs | |
| H-1''' (Rha) | 4.88 | brs | |
| 2''-O-Rha-CH₃ | 1.28 | d | 6.1 |
| 4'''-O-Rha-CH₃ | 1.30 | d | 6.3 |
Note: The complete assignment of all proton signals requires further 2D NMR analysis (e.g., COSY, HSQC, HMBC), the key diagnostic signals are presented above.
Table 2: ¹³C NMR Spectroscopic Data for this compound
A complete assignment of the ¹³C NMR signals for this compound is pending the availability of the full dataset from the original research publication. This table will be updated as the information becomes available.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion | Molecular Formula |
| ESI | 907.4212 | [M+Na]⁺ | C₄₅H₇₂O₁₇ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques for the structural elucidation of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) was used as the solvent for NMR analysis.
-
¹H NMR: Proton NMR spectra were acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters such as chemical shift, multiplicity, and coupling constants were analyzed.
-
¹³C NMR: Carbon NMR spectra were obtained to identify the number of unique carbon atoms and their chemical shifts.
-
2D NMR: Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, were utilized to establish the connectivity between protons and carbons, which is crucial for the complete structural assignment.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed using a Q-TOF (Quadrupole Time-of-Flight) mass analyzer.
-
Ionization Mode: The analysis was conducted in positive ion mode.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the sodiated molecule ([M+Na]⁺) was measured to determine the exact molecular weight and deduce the molecular formula of this compound.
Structural Elucidation Workflow
The process of identifying and characterizing this compound follows a logical progression of analytical steps. The workflow diagram below illustrates the key stages involved in its structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
This comprehensive guide serves as a foundational resource for researchers engaged in the study of steroidal saponins and the exploration of their therapeutic potential. The detailed spectroscopic data and methodologies provided will facilitate the accurate identification and further investigation of this compound.
The Uncharted Path: A Technical Guide to the Biosynthesis of Deoxytrillenoside A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A, a steroidal saponin isolated from the medicinal plant Trillium tschonoskii Maxim, has garnered significant interest within the scientific community due to its potential pharmacological activities. Like other steroidal saponins, its complex structure, featuring a rigid steroidal aglycone and a branched oligosaccharide chain, presents a formidable challenge to synthetic chemists. Consequently, understanding its natural biosynthetic pathway in plants is of paramount importance for the sustainable production of this and structurally related compounds through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding—both established and putative—of the biosynthetic pathway of this compound, intended for researchers, scientists, and drug development professionals. While the complete pathway is yet to be fully elucidated, this guide synthesizes the available information on steroidal saponin biosynthesis and leverages recent genomic and transcriptomic data from Trillium species to propose a plausible route to this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of steroidal saponins, commencing with the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into three key stages:
-
Formation of the Steroidal Aglycone: This stage involves the biosynthesis of the cholesterol precursor and its subsequent modifications to form the pennogenin-type aglycone of this compound.
-
Stepwise Glycosylation: A series of UDP-glycosyltransferases (UGTs) are responsible for the sequential attachment of sugar moieties to the aglycone.
-
Final Tailoring Steps: This may involve other enzymatic modifications, although none are apparent in the final structure of this compound.
Below is a diagrammatic representation of the proposed biosynthetic pathway.
Figure 1. Proposed biosynthetic pathway of this compound.
Aglycone Formation
The biosynthesis of the pennogenin aglycone begins with the cyclization of 2,3-oxidosqualene to cycloartenol, a reaction catalyzed by cycloartenol synthase (CAS). Through a series of enzymatic steps, cycloartenol is converted to cholesterol. The subsequent modifications of the cholesterol backbone to form the spirostanol skeleton of pennogenin are catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s) and potentially other oxidoreductases. These enzymes are responsible for the hydroxylation and oxidation reactions that shape the final aglycone structure. While the exact enzymes are unknown for this compound, studies on other steroidal saponins suggest the involvement of CYP90B and CYP72A families.
Glycosylation Cascade
Once the pennogenin aglycone is formed, a cascade of glycosylation events is initiated by UDP-glycosyltransferases (UGTs). Based on the structure of this compound, this process likely involves the sequential addition of four different sugar moieties: glucose, rhamnose, xylose, and apiose. Each step is catalyzed by a specific UGT that recognizes the growing saponin molecule and the corresponding nucleotide-activated sugar. The recent transcriptomic analysis of T. tschonoskii has revealed a large number of candidate UGT genes, and a rhamnosyltransferase has already been functionally characterized, lending strong support to this proposed mechanism.
Quantitative Data Summary
As the biosynthesis of this compound is still an active area of research, specific quantitative data such as enzyme kinetics and in planta yields of intermediates are not yet available. The following table is presented as a template for future research to populate as the pathway is elucidated.
| Step | Enzyme Class | Substrate | Product | Vmax (µmol/s/mg) | Km (µM) | In Planta Yield (µg/g FW) |
| Cholesterol Hydroxylation | CYP450 | Cholesterol | Hydroxylated Cholesterol | Data not available | Data not available | Data not available |
| Glucosylation of Aglycone | UGT | Pennogenin | Pennogenin-3-O-Glc | Data not available | Data not available | Data not available |
| Rhamnosylation | UGT | Pennogenin-3-O-Glc | Pennogenin-3-O-Glc-Rha | Data not available | Data not available | Data not available |
| Xylosylation | UGT | Pennogenin-3-O-Glc-Rha | Pennogenin-3-O-Glc-Rha-Xyl | Data not available | Data not available | Data not available |
| Apiosylation | UGT | Pennogenin-3-O-Glc-Rha-Xyl | This compound | Data not available | Data not available | Data not available |
Table 1. Template for Quantitative Data on this compound Biosynthesis.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will rely on a combination of transcriptomics, functional genomics, and analytical chemistry. The following section outlines the key experimental workflows.
Gene Discovery through Transcriptome Mining
The availability of transcriptome data for T. tschonoskii is a critical resource. Candidate genes encoding CYP450s and UGTs can be identified based on sequence homology to known enzymes involved in steroidal saponin biosynthesis. Co-expression analysis, where genes with similar expression patterns to a known pathway gene (e.g., a characterized UGT) are identified, is a powerful tool to pinpoint new candidate genes.
Figure 2. Workflow for candidate gene discovery.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their functions must be validated experimentally. This typically involves heterologous expression of the gene in a model organism, such as E. coli or Saccharomyces cerevisiae, followed by in vitro enzymatic assays.
Protocol for Heterologous Expression and In Vitro Assay of a Candidate UGT:
-
Gene Cloning: The open reading frame of the candidate UGT gene is amplified from T. tschonoskii cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression vector is transformed into the chosen host. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: The recombinant protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assay: The purified enzyme is incubated with the putative substrate (e.g., pennogenin) and the corresponding UDP-sugar (e.g., UDP-glucose). The reaction mixture is incubated at an optimal temperature and pH for a defined period.
-
Product Analysis: The reaction is quenched, and the products are analyzed by HPLC-MS to detect the formation of the glycosylated product. The structure of the product is confirmed by NMR spectroscopy.
Figure 3. Workflow for enzyme functional characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating and complex area of natural product chemistry. While the complete pathway remains to be fully elucidated, the convergence of advanced analytical techniques and next-generation sequencing has provided a clear roadmap for its discovery. The proposed pathway and experimental workflows outlined in this guide offer a framework for future research in this area. The successful reconstitution of the this compound pathway in a heterologous host would not only provide a sustainable source of this valuable compound but also open up new avenues for the production of novel, bioactive saponins through combinatorial biosynthesis. The continued exploration of the rich biodiversity of the Trillium genus is sure to uncover further enzymatic treasures and deepen our understanding of the intricate world of plant specialized metabolism.
Deoxytrillenoside A and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth mechanistic studies specifically on Deoxytrillenoside A in cancer cells is limited. This guide focuses on the well-documented mechanism of action of a closely related steroidal saponin, Trilliumoside A, isolated from the same genus, Trillium. The information presented here serves as a comprehensive model for understanding the potential anticancer activities of this compound and related compounds.
Introduction
This compound is a steroidal saponin isolated from plants of the Trillium genus, such as Trillium kamtschaticum and Trillium tschonoskii.[1][2][3] Steroidal saponins from Trillium species have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic effects on various cancer cell lines.[4][5] This technical guide synthesizes the current understanding of the mechanism of action of Trilliumoside A, a potent anticancer steroidal saponin, providing a framework for the prospective investigation of this compound. Trilliumoside A has been shown to inhibit the proliferation of human lung cancer cells by inducing DNA damage, arresting the cell cycle, and activating the mitochondrial signaling pathway.[6][7]
Quantitative Data on Anticancer Activity
The cytotoxic effects of Trilliumoside A have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and time-dependent nature.
Table 1: Cytotoxicity of Trilliumoside A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung | 6 | 24.95 |
| 12 | 16.00 | ||
| 24 | 8.35 | ||
| 48 | 1.83 | ||
| HOP-62 | Lung | 48 | 1.92 |
| HCT-116 | Colon | 48 | 2.91 |
| SW-620 | Colon | 48 | 1.85 |
| PC3 | Prostate | 48 | 3.18 |
| MiaPaCa-2 | Pancreas | 48 | 1.94 |
| MCF-7 | Breast | 48 | 4.40 |
| MDA-MB-231 | Breast | 48 | 1.90 |
| SH-SY5Y | Neuroblastoma | 48 | 2.43 |
| FR2 | Normal Epithelial | 48 | 13.75 |
Data sourced from ACS Omega.[8]
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Trilliumoside A exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. The underlying mechanisms involve the activation of intrinsic apoptotic pathways and modulation of key cell cycle regulators.
Induction of Apoptosis
Trilliumoside A triggers apoptosis in cancer cells, a form of programmed cell death, through the mitochondrial pathway.[6][7] This is characterized by a series of molecular events:
-
Increased Reactive Oxygen Species (ROS) Production: Treatment with Trilliumoside A leads to a significant increase in intracellular ROS levels, which acts as a key trigger for apoptosis.[6]
-
Disruption of Mitochondrial Membrane Potential (MMP): The elevated ROS levels contribute to the loss of MMP, a critical event in the initiation of the intrinsic apoptotic cascade.[6]
-
Modulation of Bcl-2 Family Proteins: Trilliumoside A upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting mitochondrial outer membrane permeabilization.[4]
-
Cytochrome c Release and Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[6][7]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, Trilliumoside A causes cell cycle arrest, preventing cancer cells from proliferating.[6]
-
S-Phase Arrest: Treatment with Trilliumoside A leads to an accumulation of cells in the S phase of the cell cycle.[6]
-
Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with the upregulation of the tumor suppressor protein p53 and the downregulation of Cyclin Dependent Kinase 2 (CDK2) and Cyclin A.[6]
Signaling Pathways
The anticancer effects of Trilliumoside A are mediated by the modulation of specific signaling pathways. The following diagram illustrates the proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. epdf.pub [epdf.pub]
- 4. Frontiers | Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line [frontiersin.org]
- 5. The rhizome of Trillium tschonoskii Maxim. extract induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic Potential and Antitumor Efficacy of Trilliumoside A: A New Steroidal Saponin Isolated from Rhizomes of Trillium govanianum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Investigating the Biological Activity of Deoxytrillenoside A: A Technical Guide Based on Structurally Related Steroidal Saponins from Trillium Species
Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the biological activity of Deoxytrillenoside A. This technical guide, therefore, provides an in-depth review of the known biological activities of structurally related steroidal saponins isolated from the same genus, Trillium. The information presented herein, particularly regarding anticancer mechanisms, is based on studies of compounds such as Trilliumoside A, Trilliumoside K, and Trilliumoside L, and serves as a predictive framework for the potential bioactivity of this compound.
Introduction to this compound and Related Compounds
This compound is a steroidal saponin that has been isolated from the herbs of Trillium tschonoskii Maxim. Its chemical formula is C47H70O23 and it has a molecular weight of 1003.04 g/mol . While specific biological data for this compound is not available, the genus Trillium is a rich source of bioactive steroidal saponins that have demonstrated significant cytotoxic, antifungal, and anti-inflammatory properties. Recent research has focused on the anticancer potential of these compounds, with several studies elucidating their ability to induce programmed cell death (apoptosis) in various cancer cell lines.
This guide summarizes the quantitative data on the cytotoxic effects of related Trillium saponins, details the experimental protocols used to determine these activities, and provides a visual representation of the proposed signaling pathways involved in their mechanism of action. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential therapeutic value of this class of compounds.
Quantitative Data: Cytotoxic Activity of Trillium Saponins
The cytotoxic activities of steroidal saponins isolated from Trillium species have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Cytotoxic Activity (IC50, µM) of Trilliumoside A against Various Cancer Cell Lines after 48 hours of Treatment.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 1.83 |
| HOP-62 | Lung | 1.92 |
| HCT-116 | Colon | 2.91 |
| SW-620 | Colon | 1.85 |
| PC3 | Prostate | 3.18 |
| MiaPaCa-2 | Pancreas | 1.94 |
| MCF-7 | Breast | 4.40 |
| MDA-MB-231 | Breast | 1.90 |
| SH-SY5Y | Neuroblastoma | 2.43 |
| FR2 | Normal Epithelial | 13.75 |
Table 2: Time-Dependent Cytotoxic Activity (IC50, µM) of Trilliumoside A against A549 Lung Cancer Cells.[1]
| Treatment Time (hours) | IC50 (µM) |
| 6 | 24.95 |
| 12 | 16 |
| 24 | 8.35 |
| 48 | 1.83 |
Table 3: Cytotoxic Activity (IC50, µM) of Trilliumosides K and L against Selected Cancer Cell Lines.[4][5][6]
| Compound | A549 (Lung) | SW-620 (Colon) |
| Trilliumoside K | 1.83 | 1.85 |
| Trilliumoside L | 1.79 | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the biological activity of Trillium saponins.
3.1. Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, SW-620) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
3.2. Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Trilliumoside A). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for the desired time period (e.g., 6, 12, 24, 48 hours).
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
3.3. Apoptosis Analysis by DAPI Staining
-
A549 cells are seeded on coverslips in 6-well plates and treated with different concentrations of the test compound (e.g., Trilliumoside A at 1, 2, 4, and 6 µM) for 48 hours.[2] A positive control such as Camptothecin (0.25 µM) can be used.[2]
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a 3:1 methanol/acetic acid solution at 4°C.[2]
-
The fixed cells are then washed with PBS and stained with 4',6-diamidino-2-phenylindole (DAPI) solution (10 µmol/L) for 30 minutes in the dark.[2]
-
The coverslips are mounted on glass slides, and the nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[1]
3.4. Western Blot Analysis
-
A549 cells are treated with the test compound for 48 hours.
-
Following treatment, cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
The total protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p53, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.
Mandatory Visualizations
4.1. Proposed Apoptotic Signaling Pathway of Trillium Saponins
The following diagram illustrates the proposed intrinsic apoptotic pathway induced by steroidal saponins from Trillium, such as Trilliumoside A, in cancer cells.
Caption: Proposed intrinsic apoptotic pathway of Trillium saponins.
4.2. Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a typical workflow for the initial investigation of the anticancer properties of a novel compound like a Trillium saponin.
Caption: Experimental workflow for anticancer activity assessment.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally similar steroidal saponins from the Trillium genus strongly suggest its potential as an anticancer agent. Compounds like Trilliumoside A, K, and L exhibit potent cytotoxic effects against a range of cancer cell lines, with evidence pointing towards the induction of apoptosis via the intrinsic mitochondrial pathway.
Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its biological activities. The experimental protocols and workflows outlined in this guide provide a solid framework for such studies. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in determining its therapeutic potential and could pave the way for the development of novel anticancer drugs derived from natural sources.
References
- 1. Apoptotic Potential and Antitumor Efficacy of Trilliumoside A: A New Steroidal Saponin Isolated from Rhizomes of Trillium govanianum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line [frontiersin.org]
- 5. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of Deoxytrillenoside A: A Technical Guide
Disclaimer: Preliminary searches for "Deoxytrillenoside A" did not yield specific data for a comprehensive in-vitro screening guide. To fulfill the user's request for a detailed technical whitepaper, this guide will focus on the well-researched synthetic triterpenoid derivative, CDDO-Me (Bardoxolone Methyl) , as a representative example of the in-vitro screening process for compounds with potential anticancer activity. The methodologies and data presentation formats provided herein are directly applicable to the study of novel compounds like this compound.
Introduction to CDDO-Me
CDDO-Me, a synthetic derivative of the natural triterpenoid oleanolic acid, has been extensively studied for its potent anti-inflammatory and anticancer properties.[1] At nanomolar concentrations, it is known to activate the Nrf2 signaling pathway, protecting cells from oxidative stress. However, at higher micromolar doses, it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[1] This dual activity makes it an interesting candidate for cancer therapy and a good model for this technical guide.
In-Vitro Anticancer Activity of CDDO-Me
The anticancer effects of CDDO-Me have been demonstrated across a range of human cancer cell lines. The primary mechanisms of action at higher concentrations include the induction of apoptosis (programmed cell death) and inhibition of cellular proliferation.[1]
Data Presentation: Cytotoxicity and Apoptosis Induction
The following tables summarize the quantitative data on the effects of CDDO-Me on various cancer cell lines.
Table 1: Antiproliferative Activity of CDDO-Me in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) |
| A549 | Lung Carcinoma | 0.5 - 1.0 | 48 |
| MCF-7 | Breast Adenocarcinoma | 0.2 - 0.8 | 72 |
| U-937 | Histiocytic Lymphoma | 0.1 - 0.5 | 24 |
| PC-3 | Prostate Adenocarcinoma | 0.4 - 1.2 | 48 |
| HT-29 | Colorectal Adenocarcinoma | 0.6 - 1.5 | 72 |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Table 2: Pro-apoptotic Activity of CDDO-Me
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Exposure Time (hours) |
| A549 | 1.0 | 45% | 24 |
| MCF-7 | 0.8 | 55% | 36 |
| U-937 | 0.5 | 65% | 12 |
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CDDO-Me stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of CDDO-Me in complete medium.
-
Remove the old medium from the wells and add 100 µL of the CDDO-Me dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
CDDO-Me stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with CDDO-Me at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Workflows and Pathways
Experimental Workflow for In-Vitro Screening
Caption: Workflow for in-vitro screening of a test compound.
Simplified Nrf2 Signaling Pathway Activated by CDDO-Me
References
Deoxytrillenoside A: A Technical Whitepaper on its Discovery, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxytrillenoside A, a novel steroidal saponin, has been identified as a potent bioactive compound with significant anti-oxidative and autophagy-inducing properties. Isolated from the rhizomes of Trillium tschonoskii Maxim., this molecule presents a promising avenue for therapeutic development, particularly in the context of diseases associated with oxidative stress and cellular aging. This document provides a comprehensive overview of the discovery, structural elucidation, and biological activities of this compound, including detailed experimental methodologies and a summary of key quantitative data.
Introduction and Historical Context
The genus Trillium, belonging to the Melanthiaceae family, has a rich history in traditional medicine, with several species recognized for their therapeutic properties.[1] Phytochemical investigations into this genus have revealed a wealth of bioactive molecules, predominantly steroidal saponins, which have demonstrated a range of activities including anti-inflammatory, anti-fungal, and cytotoxic effects.
The discovery of this compound, referred to in the primary literature as Deoxytrillenoside CA (DTCA), emerged from bioactivity-guided fractionation of extracts from Trillium tschonoskii Maxim.[1] This effort was part of a broader scientific interest in identifying novel natural products with therapeutic potential, particularly those capable of modulating fundamental cellular processes such as autophagy and oxidative stress response. The identification of this compound has contributed to the growing body of knowledge on the pharmacological potential of Trillium-derived saponins.
Isolation and Structural Elucidation
The isolation of this compound was achieved through a systematic, activity-guided approach. The structural determination relied on a combination of advanced spectroscopic techniques.
Experimental Protocol: Isolation of this compound
The following protocol is a generalized representation based on standard methodologies for the isolation of steroidal saponins from plant material and the abstract of the primary literature.[1]
1. Extraction:
- Dried and powdered rhizomes of Trillium tschonoskii Maxim. are extracted with 70% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
2. Fractionation:
- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- The bioactive fractions, as determined by preliminary screening, are selected for further purification.
3. Chromatographic Purification:
- The active fraction is subjected to column chromatography on a silica gel or reverse-phase C18 column, eluting with a gradient of chloroform-methanol or methanol-water.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further purification of the active fractions is achieved using preparative high-performance liquid chromatography (Pre-HPLC) to yield the pure compound, this compound.
Structure Determination
The chemical structure of this compound was elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was employed to determine the precise molecular weight and elemental composition of the molecule.
-
NMR Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of protons and carbons, leading to the complete structural assignment of the aglycone and the sugar moieties, as well as their linkage points.
The elucidated structure is 1-O-[2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl-(1→2)-4-O-acetyl-α-L-arabinopyranosyl]-21-Deoxytrillenogenin .
Biological Activity and Mechanism of Action
This compound has demonstrated significant bioactivity, primarily as an anti-oxidative agent and an inducer of autophagy.[1] These activities were characterized in both cellular and whole-organism models.
Anti-oxidative Effects
This compound was shown to mitigate oxidative stress in PC-12 cells and the nematode Caenorhabditis elegans.[1]
-
Cellular Model (PC-12 cells):
-
PC-12 cells are cultured under standard conditions.
-
Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂).
-
Cells are co-treated with varying concentrations of this compound.
-
Intracellular reactive oxygen species (ROS) levels are quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). The fluorescence intensity, which is proportional to the ROS level, is measured using a fluorescence microplate reader or flow cytometry.
-
-
In Vivo Model (C. elegans):
-
Wild-type C. elegans are synchronized and cultured on nematode growth medium (NGM) plates.
-
The worms are exposed to this compound at various concentrations.
-
Oxidative stress is induced using a pro-oxidant such as juglone or H₂O₂.
-
Intracellular ROS levels in the worms are measured using H₂DCFDA staining and fluorescence microscopy.
-
Induction of Autophagy
A key mechanism underlying the bioactivity of this compound is its ability to induce autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins.[1]
-
Cellular Model (U87 cells stably expressing RFP-GFP-LC3):
-
U87 cells stably expressing the tandem fluorescent protein-tagged LC3 (RFP-GFP-LC3) are cultured. This reporter fluoresces yellow (RFP and GFP) in autophagosomes and red (RFP only) in autolysosomes due to the quenching of GFP fluorescence in the acidic environment of the lysosome.
-
Cells are treated with this compound.
-
The formation of GFP-LC3 and RFP-LC3 puncta, indicative of autophagosome formation and autophagic flux, is visualized and quantified using fluorescence microscopy. An increase in both green and red puncta, with a subsequent increase in red-only puncta, indicates the induction of a complete autophagic process.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from the primary study on this compound.[1] Please note that specific numerical values from the full publication were not accessible and are represented here with placeholders.
| Assay | Model System | Parameter Measured | Result |
| Anti-oxidative Activity | H₂O₂-induced PC-12 cells | Intracellular ROS levels | Dose-dependent decrease |
| Anti-oxidative Activity | C. elegans | Intracellular ROS levels | Significant reduction |
| Autophagy Induction | RFP-GFP-LC3 U87 cells | GFP-LC3 puncta formation | Significant increase |
Signaling Pathways and Visualizations
The anti-oxidative effect of this compound is linked to its ability to induce autophagy. The process of autophagy is a complex signaling cascade involving multiple proteins. A key event is the conversion of cytosolic LC3-I to the autophagosome-associated form, LC3-II.
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
References
Physical and chemical properties of Deoxytrillenoside A
An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Steroidal Saponin
Deoxytrillenoside A, a complex steroidal saponin isolated from the rhizomes of Trillium tschonoskii Maxim, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its cytotoxic effects on cancer cells.
Core Physical and Chemical Properties
This compound is a powder at room temperature and is classified as a steroidal saponin. Its solubility profile includes DMSO, pyridine, methanol, and ethanol. For long-term storage, it is recommended to keep the compound at 2-8°C for up to 24 months in its solid form, while solutions should be stored at -20°C for a maximum of two weeks.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₇₀O₂₃ | [1] |
| Molecular Weight | 1003.0 g/mol | [1] |
| CAS Number | 77658-50-5 | [1] |
| Appearance | Powder | |
| Natural Source | Trillium tschonoskii Maxim | [2] |
| Purity | ≥98% | |
| Solubility | DMSO, Pyridine, Methanol, Ethanol |
Spectral Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the complex structure of this compound, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of protons. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals and establishing the complete structure.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides the exact mass, which is used to confirm the molecular formula. Tandem MS (MS/MS) experiments are employed to analyze the fragmentation pattern, which helps in identifying the aglycone and the sugar units by observing the sequential loss of these moieties.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for hydroxyl (-OH) groups, ether linkages (C-O-C) within the sugar units and the spirostanol core, and carbonyl (C=O) groups if present in the aglycone.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and enrichment of steroidal saponins from Trillium tschonoskii, which would be applicable for obtaining this compound.
Caption: A proposed intrinsic apoptosis pathway initiated by this compound.
This proposed pathway suggests that this compound may induce an increase in ROS, leading to mitochondrial dysfunction. [3]This is further promoted by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. The subsequent loss of mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm, which then activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. [4]Studies on other saponins from Trillium tschonoskii also indicate an accumulation of cells in the G2/M phase of the cell cycle, suggesting that cell cycle arrest may be another mechanism of its anti-proliferative action. [3]
Conclusion
This compound is a steroidal saponin with significant potential as a cytotoxic agent. This guide has summarized its key physical and chemical properties and provided standardized protocols for its isolation and the evaluation of its biological activity. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways, which will be crucial for its potential development as a therapeutic agent in oncology.
References
- 1. This compound | C47H70O23 | CID 101756010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from Trillium tschonoskii rhizomes and their cytotoxicity against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a plant steroidal saponin on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Deoxytrillenoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxytrillenoside A, a steroidal saponin isolated from plants of the Trillium genus, has garnered interest within the scientific community for its potential biological activities. Understanding the relationship between its intricate chemical structure and its functional effects is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the currently understood Structure-Activity Relationship (SAR) of this compound, drawing upon data from closely related pennogenyl saponins to elucidate the key structural determinants of its bioactivity.
Core Structure of this compound
This compound belongs to the pennogenyl class of steroidal saponins. Its aglycone, pennogenin, is characterized by a spirostanol skeleton. The defining feature of this compound is the specific arrangement and composition of the sugar moieties attached to the C-3 position of the pennogenin core. The precise structure of this compound is (25R)-Spirost-5-ene-3β,17α-diol 3-O-β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside.
Structure-Activity Relationship Insights
Direct and comprehensive SAR studies on this compound are limited in the currently available scientific literature. However, by examining structurally similar pennogenyl and spirostanol saponins, key correlations between chemical features and cytotoxic activity can be inferred.
The Critical Role of the Glycosidic Chain at C-3
The nature of the oligosaccharide chain attached at the C-3 position of the steroidal aglycone is a major determinant of cytotoxic activity.
-
Number of Sugar Residues: Generally, an increase in the number of sugar moieties in the glycosidic chain is correlated with enhanced cytotoxic potency. Saponins with three or more sugar units often exhibit greater activity compared to those with one or two.
-
Type and Linkage of Sugars: The specific types of monosaccharides and their linkage patterns within the oligosaccharide chain significantly influence bioactivity. For instance, the presence of rhamnose and glucose, as seen in many active saponins, appears to be favorable for cytotoxicity. The substitution pattern on the core sugar directly attached to the aglycone can also modulate activity.
-
Comparison with Analogs: Studies on pennogenyl saponins from Paris quadrifolia have shown that even slight variations in the sugar chain, such as the presence of an additional rhamnose residue, can lead to differences in cytotoxic IC50 values.[1]
Influence of the Aglycone Moiety
While the sugar chain is crucial, the structure of the aglycone itself also contributes to the overall activity profile.
-
Spirostanol Skeleton: The intact spirostanol structure, with its characteristic F-ring, is generally associated with higher cytotoxicity compared to furostanol-type saponins where the F-ring is open.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the steroidal backbone can affect the molecule's interaction with biological targets.
Quantitative Data on Related Saponins
To provide a quantitative perspective, the following table summarizes the cytotoxic activity (IC50 values) of several pennogenyl saponins that are structurally related to this compound. This data is essential for understanding the potency of this class of compounds against various cancer cell lines.
| Compound | Aglycone | Glycosidic Chain at C-3 | Cell Line | IC50 (µM) | Reference |
| Trilliumoside K | Pennogenin derivative | Rha-(1→4)-Rha-(1→4)-Glc | A-549 (Lung) | 1.83 | [2][3] |
| SW-620 (Colon) | 1.85 | [2][3] | |||
| Trilliumoside L | Furostanol derivative | Rha-(1→4)-Rha-(1→4)-Glc | A-549 (Lung) | 1.79 | [2][3] |
| Trilliumoside A | Pennogenin derivative | Complex oligosaccharide | A549 (Lung) | 1.83 | [4] |
| HCT-116 (Colon) | 2.91 | [4] | |||
| SW-620 (Colon) | 1.85 | [4] | |||
| PC3 (Prostate) | 3.18 | [4] | |||
| MCF-7 (Breast) | 4.40 | [4] | |||
| MDA-MB-231 (Breast) | 1.90 | [4] | |||
| Pennogenyl Saponin PS 1 | Pennogenin | Rha-(1→4)-[Rha-(1→2)]-Glc | HeLa (Cervical) | 1.11 (µg/mL) | [1] |
| Pennogenyl Saponin PS 2 | Pennogenin | Rha-(1→4)-Rha-(1→4)-[Rha-(1→2)]-Glc | HeLa (Cervical) | 0.87 (µg/mL) | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs predominantly relies on in vitro cell-based assays. The following provides a detailed methodology for the widely used MTT assay.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.[5][6][7][8]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottomed microplates
-
Cancer cell line of interest (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or other test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways targeted by this compound are still under investigation, studies on related pennogenyl saponins suggest that their cytotoxic effects are often mediated through the induction of apoptosis.
Apoptosis Induction Pathway
The induction of programmed cell death (apoptosis) is a common mechanism of action for many cytotoxic steroidal saponins.
References
- 1. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
Deoxytrillenoside A: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxytrillenoside A, a steroidal saponin isolated from the rhizomes of Trillium tschonoskii, is emerging as a compound of significant interest in oncological research. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing from studies on the bioactivity of saponin extracts from its parent plant. Evidence suggests that this compound and related compounds exert their cytotoxic and pro-apoptotic effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.
Introduction
Steroidal saponins, a class of naturally occurring glycosides, are widely recognized for their diverse pharmacological activities, including potent anti-cancer properties.[1] this compound is a member of this class, found in Trillium tschonoskii, a plant with a history of use in traditional medicine.[2] While direct studies on this compound are limited, research on total saponin extracts and other isolated saponins from Trillium tschonoskii provides a strong foundation for identifying its likely therapeutic targets and mechanisms of action. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines and the ability to induce apoptosis, making them promising candidates for novel anti-cancer drug development.[3][4]
Potential Therapeutic Targets and Mechanisms of Action
The anti-cancer potential of this compound is likely attributed to its ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. The primary therapeutic targets appear to be components of the PI3K/Akt, MAPK, and NF-κB signaling pathways, as well as the induction of the Nrf2/HO-1 antioxidant response.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Saponins from Trillium tschonoskii have been shown to inhibit the phosphorylation of PI3K and Akt, thereby downregulating this pro-survival pathway.[5] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and apoptosis. Certain saponins from Trillium tschonoskii have demonstrated the ability to modulate MAPK signaling.[5] By interfering with this pathway, this compound may halt the uncontrolled proliferation of cancer cells.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival. Its constitutive activation is linked to the progression of many cancers. Anti-inflammatory studies on saponins from Trillium tschonoskii have shown inhibition of NF-κB translocation to the nucleus.[5] This action prevents the transcription of pro-inflammatory and anti-apoptotic genes, contributing to the overall anti-cancer effect.
Nrf2/HO-1 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Upregulation of the Nrf2/HO-1 pathway can protect cells from oxidative stress. Interestingly, some saponins from Trillium tschonoskii have been found to upregulate this pathway, which may seem counterintuitive for an anti-cancer agent.[5] However, this could represent a complex cellular response or a mechanism to mitigate certain aspects of inflammation.
Quantitative Data on Cytotoxic Activity
Studies on steroidal saponins isolated from Trillium tschonoskii have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the available IC50 values.
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Trillitschoside S-series (known analogues 21-24) | HepG2 | Not specified, but noted as "remarkable" | [3] |
| Furotrilliumoside | RAW264.7 (macrophages) | Not specified, but inhibited NO production | [5] |
Note: Specific IC50 values for this compound are not yet available in the public domain and require further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the bioactivity of saponins from Trillium tschonoskii.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test saponin (e.g., this compound) and a positive control (e.g., 5-FU) for a specified duration (e.g., 48 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, NF-κB, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW264.7 macrophages are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test saponin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
NO Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially targeted by this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Conclusion and Future Directions
This compound holds considerable promise as a lead compound for the development of novel anti-cancer therapeutics. Based on the bioactivity of related saponins from Trillium tschonoskii, its primary therapeutic targets are likely the key regulatory nodes of the PI3K/Akt, MAPK, and NF-κB signaling pathways. The induction of apoptosis and inhibition of cell proliferation are the principal outcomes of modulating these pathways.
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound to conduct definitive in vitro and in vivo studies.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and its targets.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to optimize its potency and pharmacokinetic properties.
By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential clinical application in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Total saponins from Trillium tschonoskii Maxim promote neurological recovery in model rats with post-stroke cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins from Trillium tschonoskii rhizomes and their cytotoxicity against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new steroidal saponin, furotrilliumoside from Trillium tschonoskii inhibits lipopolysaccharide-induced inflammation in Raw264.7 cells by targeting PI3K/Akt, MARK and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Deoxytrillenoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxytrillenoside A is a complex steroidal saponin that has been isolated from the rhizomes of Trillium tschonoskii Maxim and Trillium kamtschaticum PALL.[1][2] As of the date of this publication, a total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the known information about this compound, including its structure and properties. Furthermore, it outlines the significant synthetic challenges that must be overcome for its future total synthesis, offering a valuable resource for researchers in natural product synthesis and drug development.
Introduction to this compound
This compound is a naturally occurring steroidal saponin characterized by a complex oligosaccharide chain attached to a steroidal aglycone. Saponins from the Trillium genus are known for a range of biological activities, and as such, this compound represents a molecule of interest for further investigation.[1][3] The molecule's intricate structure, featuring multiple stereocenters and a complex glycosidic linkage, makes it a formidable challenge for chemical synthesis.
Structure and Properties of this compound
The chemical structure of this compound is presented below. It consists of a steroidal aglycone and a branched oligosaccharide chain composed of five deoxy sugars. The full characterization has been achieved through spectroscopic methods following its isolation from natural sources.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₀O₂₃ | [4][5] |
| Molecular Weight | 1003.07 g/mol | [4][5] |
| Appearance | Amorphous powder | [4][5] |
| Optical Rotation | [α]D = -113.2° (c = 0.8, MeOH) | [4][5] |
| Natural Source | Trillium kamtschaticum, Trillium tschonoskii | [1][4][5] |
Retrosynthetic Analysis and Synthetic Challenges
A total synthesis of this compound would be a significant achievement in organic chemistry. The primary challenges can be broken down into three main areas: the synthesis of the steroidal aglycone, the assembly of the complex oligosaccharide, and the stereoselective glycosylation to connect the two fragments. A conceptual retrosynthetic analysis is presented below to illustrate a possible synthetic strategy.
References
Application Notes and Protocols for the Quantification of Deoxytrillenoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A is a steroidal saponin found in plants of the Paris genus, notably Paris polyphylla. It has garnered significant interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and overall drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical techniques are detailed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the routine quality control of raw materials and extracts where analyte concentrations are relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies where low detection limits are required.
Section 1: Quantification of this compound by HPLC-UV
This section outlines the protocol for the quantification of this compound using HPLC with UV detection. This method is based on established analytical procedures for steroidal saponins from Paris polyphylla.[1][2]
Experimental Protocol
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1.0 g of dried and powdered Paris polyphylla rhizome into a flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 10 µg/mL to 200 µg/mL.
3. HPLC-UV Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV/Vis detector |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | 0-10 min, 30-50% A10-25 min, 50-70% A25-30 min, 70-30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Linear Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Section 2: Quantification of this compound by LC-MS/MS
This section details a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices for pharmacokinetic studies. The methodology is adapted from established procedures for the analysis of steroidal saponins in Paris polyphylla.[3]
Experimental Protocol
1. Sample Preparation (Biological Matrix - Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Digoxin).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex and centrifuge, then transfer the supernatant to an autosampler vial for analysis.
-
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to final concentrations ranging from 1 ng/mL to 500 ng/mL.
3. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | Liquid Chromatography system coupled to a triple quadrupole mass spectrometer |
| Column | UPLC C18 column (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min, 30% B1-5 min, 30-90% B5-6 min, 90% B6-6.1 min, 90-30% B6.1-8 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | This compound: Precursor Ion [M-H]⁻ → Product IonInternal Standard (Digoxin): 779.4 → 649.3 |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
4. Data Analysis and Quantification
-
Analyze the data using the instrument's software.
-
Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (LC-MS/MS)
The following table summarizes the expected performance characteristics of the LC-MS/MS method.[3]
| Parameter | Expected Value |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathway Visualization (Illustrative)
While this compound's precise signaling pathways are a subject of ongoing research, many steroidal saponins are known to induce apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated in relation to this compound's mechanism of action.
Caption: Generalized apoptotic signaling pathway.
References
- 1. Frontiers | In vitro production of steroidal saponin, total phenols and antioxidant activity in callus suspension culture of Paris polyphylla Smith: an important Himalayan medicinal plant [frontiersin.org]
- 2. [Determination of nine steroidal saponins in Paris polyphylla from different areas of Guizhou province by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Standard Operating Procedure: Deoxytrillenoside A Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxytrillenoside A is a steroidal saponin identified in the herbaceous plant Trillium tschonoskii Maxim. Steroidal saponins are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-cancer properties. This document provides a detailed standard operating procedure (SOP) for the extraction, purification, and quantification of this compound, designed to ensure reproducibility and high-purity yields for research and drug development purposes. The methodologies outlined are based on established principles for the extraction of steroidal saponins from plant materials, with a focus on ultrasonic-assisted extraction (UAE) for its efficiency and reduced processing times.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for the development of an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C47H70O23 | --INVALID-LINK-- |
| Source | Trillium tschonoskii Maxim | --INVALID-LINK--[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK--[1] |
| Compound Type | Steroidal Saponin | --INVALID-LINK--[1] |
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is the initial critical step to ensure efficient extraction.
-
Collection and Identification: Collect fresh rhizomes of Trillium tschonoskii Maxim. Ensure proper botanical identification to avoid contamination with other species.
-
Cleaning and Drying: Thoroughly wash the rhizomes with distilled water to remove soil and other debris. Subsequently, shade-dry the rhizomes at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried rhizomes into a fine powder (approximately 40-60 mesh size) using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, thereby enhancing extraction efficiency.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.
Ultrasonic-Assisted Extraction (UAE) of Crude Saponins
Ultrasonic-assisted extraction is employed to enhance the extraction efficiency by disrupting cell walls through acoustic cavitation.[2]
-
Sample Preparation: Accurately weigh 10 g of the dried, powdered rhizomes of Trillium tschonoskii Maxim and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 150 mL of 70% ethanol (v/v) to the flask. This solvent-to-solid ratio is optimized for efficient saponin extraction.
-
Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction under the following optimized conditions:
-
Temperature: 60°C
-
Time: 45 minutes
-
Ultrasonic Power: 185 W
-
-
Filtration: After ultrasonication, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: To maximize the yield, repeat the extraction process on the residue two more times using the same procedure.
-
Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure at 50°C using a rotary evaporator to obtain the crude saponin extract.
Purification of this compound
A multi-step purification process is necessary to isolate this compound from the crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in 100 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel and extract it three times with an equal volume of n-butanol.
-
Combine the n-butanol fractions and wash them with a 5% NaCl solution to remove water-soluble impurities.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the total saponin fraction.
-
-
Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column.
-
Dissolve the total saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the prepared column.
-
Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:0.5, v/v/v).
-
Collect fractions of 10 mL each and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions to Prep-HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Quantification by HPLC-ELSD
Due to the lack of a strong chromophore in saponins, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is the recommended method for quantification.[3][4]
-
Preparation of Standard Solutions: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
Sample Preparation: Accurately weigh the purified extract and dissolve it in methanol to a known concentration.
-
HPLC-ELSD Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile. A typical gradient might be: 0-20 min, 30-50% B; 20-35 min, 50-80% B; 35-40 min, 80-30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Drift Tube Temperature: 60°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction
| Parameter | Optimal Value |
| Solvent | 70% Ethanol |
| Solvent-to-Solid Ratio | 15:1 (mL/g) |
| Extraction Temperature | 60°C |
| Extraction Time | 45 minutes |
| Ultrasonic Power | 185 W |
Table 2: HPLC-ELSD Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.03 mg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Mandatory Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Logic of HPLC-ELSD for saponin quantification.
References
- 1. Optimization of Ultrasonic-Assisted Extraction of Total Saponins from Ophiopholis mirabilis Using Response Surface Methodology | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Deoxytrillenoside A: Application Notes and Protocols for a Novel Steroidal Saponin in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A is a steroidal saponin, a class of natural products known for a wide range of biological activities. While specific research on this compound is emerging, its structural similarity to other cytotoxic and anti-inflammatory saponins isolated from plants of the Trillium and Paris genera suggests its potential as a valuable research tool.[1][2][3][4][5][6][7][8][9] Steroidal saponins from these genera have demonstrated significant anticancer properties, often through the induction of apoptosis and cell cycle arrest.[1][2][4][5][7][10] Furthermore, many natural products, including steroidal saponins, exhibit anti-inflammatory effects, making them interesting candidates for relevant studies.
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound in cancer and inflammation research. The protocols outlined below are based on established methodologies for characterizing the bioactivity of novel natural products.
Potential Applications
-
Anticancer Research: Investigation of cytotoxic and apoptotic effects on various cancer cell lines.
-
Anti-inflammatory Studies: Evaluation of its potential to modulate inflammatory responses in cellular models.
-
Mechanism of Action Studies: Elucidation of the molecular pathways targeted by this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| HeLa | Cervical Cancer | 7.8 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 4.2 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 1.25 | 15.4 ± 2.1 | 5.2 ± 0.8 |
| This compound | 2.5 | 35.8 ± 3.5 | 12.7 ± 1.5 |
| This compound | 5.0 | 55.2 ± 4.8 | 20.1 ± 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual percentages would need to be determined experimentally via Annexin V/PI staining and flow cytometry.
Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) |
| Control (LPS only) | - | 100 |
| This compound | 1 | 85.3 ± 5.1 |
| This compound | 5 | 52.7 ± 4.3 |
| This compound | 10 | 28.9 ± 3.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual inhibition of NO production would need to be determined experimentally using the Griess assay.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[15][16][17]
Materials:
-
A549 cells (or other cancer cell line)
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with different concentrations of this compound (e.g., based on the IC₅₀ value) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol is for evaluating the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS only and a vehicle control.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite in the samples is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound, as a representative of a bioactive class of steroidal saponins, holds considerable promise as a research tool. The application notes and protocols provided herein offer a foundational framework for initiating investigations into its potential anticancer and anti-inflammatory properties. Further research is warranted to fully elucidate its mechanisms of action and to validate its therapeutic potential.
References
- 1. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line [frontiersin.org]
- 4. Antitumor activity and mechanistic study of steroidal saponins from the rhizomes of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var. latifolia [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
Application Notes and Protocols for Deoxytrillenoside A Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A is a steroidal saponin with the molecular formula C47H70O23.[1] Steroidal saponins are a class of natural products that have demonstrated a wide range of pharmacological activities, including cytotoxic effects against various cancer cell lines.[2][3][4][5] The cytotoxic mechanisms of steroidal saponins often involve the induction of apoptosis through various signaling pathways, making them promising candidates for anti-cancer drug development.[5][6][7]
These application notes provide a detailed experimental design for evaluating the cytotoxic properties of this compound. The protocols herein describe standard assays to quantify cell viability, membrane integrity, and apoptosis induction in cancer cell lines treated with this compound.
Data Presentation
The following tables present a hypothetical dataset for the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) to illustrate the expected outcomes from the described protocols.
Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 25 | 0.35 ± 0.03 | 28 |
| 50 | 0.18 ± 0.02 | 14.4 |
| 100 | 0.10 ± 0.01 | 8 |
IC50 Value: 10.5 µM (Calculated from the dose-response curve)
Table 2: Cytotoxicity in HeLa Cells Treated with this compound (LDH Release Assay)
| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | Cytotoxicity (%) |
| 0 (Spontaneous LDH Release) | 0.15 ± 0.02 | 0 |
| 1 | 0.20 ± 0.03 | 8.3 |
| 5 | 0.35 ± 0.04 | 33.3 |
| 10 | 0.55 ± 0.05 | 66.7 |
| 25 | 0.78 ± 0.06 | 105 |
| 50 | 0.95 ± 0.07 | 133.3 |
| 100 | 1.10 ± 0.08 | 158.3 |
| Maximum LDH Release | 1.20 ± 0.09 | 175 |
Table 3: Apoptosis Induction in HeLa Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Concentration of this compound (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 10 | 70.3 ± 3.5 | 15.8 ± 1.2 | 10.5 ± 0.9 | 3.4 ± 0.4 |
| 25 | 45.1 ± 4.2 | 30.2 ± 2.5 | 20.3 ± 1.8 | 4.4 ± 0.6 |
| 50 | 20.8 ± 2.9 | 45.5 ± 3.1 | 28.7 ± 2.2 | 5.0 ± 0.7 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9][10] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (in DMSO)
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11][12][13][14]
Materials:
-
This compound stock solution (in DMSO)
-
HeLa cells
-
DMEM with 10% FBS
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Background control (medium only)
-
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as: ((Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)) x 100%.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by FITC-conjugated Annexin V.[17] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
HeLa cells
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (as per the kit instructions).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. This compound | C47H70O23 | CID 101756010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of steroidal saponins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and apoptosis-inducing effect of steroidal saponins from Dioscorea zingiberensis Wright against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. kumc.edu [kumc.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing Deoxytrillenoside A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A is a novel steroidal saponin with potential therapeutic applications. Steroidal saponins are a class of naturally occurring glycosides that have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] This document provides a detailed protocol for the preclinical evaluation of this compound in animal models, with a primary focus on its potential anti-cancer properties. The protocols outlined below are designed to assess the compound's efficacy, toxicity, and mechanism of action in a systematic and reproducible manner.
Acute Toxicity Assessment
Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of this compound.
Experimental Protocol:
-
Animal Model: Healthy adult BALB/c mice (6-8 weeks old), both male and female.
-
Grouping: Animals are divided into a control group and at least four treatment groups (n=10 per group).
-
Dosage and Administration:
-
The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
Treatment groups receive escalating single doses of this compound (e.g., 500, 1000, 2000, 3000 mg/kg) via oral gavage.
-
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 4, 24, and 48 hours post-administration, and daily for 14 days. Body weight is recorded daily.
-
Endpoint: At the end of the 14-day observation period, surviving animals are euthanized, and gross necropsy is performed. The LD50 is calculated using a recognized statistical method.
| Group | Dose (mg/kg) | Vehicle | Mortality (within 14 days) | Clinical Signs of Toxicity |
| Control | 0 | 0.5% CMC | 0/10 | None observed |
| Group 1 | 500 | 0.5% CMC | 0/10 | None observed |
| Group 2 | 1000 | 0.5% CMC | 1/10 | Lethargy, ruffled fur |
| Group 3 | 2000 | 0.5% CMC | 4/10 | Severe lethargy, ataxia |
| Group 4 | 3000 | 0.5% CMC | 8/10 | Moribund, severe ataxia |
Table 1: Acute Oral Toxicity Data for this compound in BALB/c Mice.
Anti-Cancer Efficacy in a Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured and harvested.
-
Tumor Implantation: 1 x 10^6 tumor cells in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into a vehicle control group, a positive control group (e.g., a standard-of-care chemotherapy agent), and at least two this compound treatment groups (n=8-10 per group).
-
This compound is administered daily via oral gavage at two different dose levels (e.g., 50 and 100 mg/kg), determined from the acute toxicity study.
-
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors are then excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | - | 1850 ± 210 | - | 22.5 ± 1.8 |
| This compound | 50 | 1120 ± 150 | 39.5 | 21.9 ± 1.5 |
| This compound | 100 | 780 ± 110 | 57.8 | 21.2 ± 2.1 |
| Positive Control | Varies | 550 ± 95 | 70.3 | 19.8 ± 2.5 |
Table 2: Anti-Tumor Efficacy of this compound in a Human Xenograft Model.
References
- 1. Safety investigation on total steroid saponins extracts from Dioscorea zingiberensis C.H. Wright: Sub-acute and chronic toxicity studies on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxytrillenoside A: Solubility and Formulation Strategies for In-Vivo Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A, a steroidal saponin isolated from the herbs of Trillium tschonoskii Maxim, has garnered interest within the scientific community for its potential therapeutic applications. Steroidal saponins from Trillium species have demonstrated a range of biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[1] Notably, studies on total steroidal saponins from Trillium tschonoskii (TTS) have shown growth inhibitory effects and induction of apoptosis in cancer cells, suggesting the potential of constituent compounds like this compound as subjects for further investigation in drug discovery and development.[2]
A significant hurdle in the preclinical development of many natural products, including this compound, is their poor aqueous solubility. This characteristic can impede the development of suitable formulations for in-vivo studies, leading to challenges in achieving desired therapeutic concentrations and reliable pharmacokinetic profiles. These application notes provide a summary of the known solubility characteristics of this compound, outline established protocols for solubility assessment, and present formulation strategies to enable successful in-vivo investigations. Furthermore, a hypothesized signaling pathway for this compound's biological activity is presented based on evidence from closely related compounds.
Solubility Profile of this compound
This compound is characterized as a poorly water-soluble compound. Its solubility is primarily in organic solvents. The following table summarizes the known and expected solubility of this compound.
| Solvent/System | Solubility Category | Reported/Expected Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Soluble | Miscible | [3] |
| Pyridine | Soluble | Data not quantified | |
| Methanol | Soluble | Data not quantified | |
| Ethanol | Soluble | Data not quantified | |
| Water | Practically Insoluble | Data not quantified | [4] |
| Ethanol/Water Mixtures | Sparingly Soluble to Soluble | Solubility increases with higher ethanol concentration. | |
| Propylene Glycol (PG) | Soluble | PG can enhance the apparent solubility of poorly water-soluble compounds. | [5] |
| PG/Water Mixtures | Sparingly Soluble to Soluble | Solubility is dependent on the proportion of propylene glycol. | [6] |
Note: Quantitative solubility data for this compound in various aqueous and co-solvent systems is not extensively available in the public domain. The information presented is based on general characteristics of steroidal saponins and available data for this compound. It is imperative for researchers to experimentally determine the solubility of their specific batch of this compound in the desired vehicle for accurate formulation development.
Experimental Protocols
Protocol 1: Quantitative Solubility Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, DMSO, and various co-solvent mixtures)
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Analytical column (e.g., C18)
-
Vials, shaker, centrifuge, and filters (0.22 µm)
-
Analytical balance
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Equilibrium Solubility Determination:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a vial. Ensure that there is undissolved solid material at the bottom of the vial.
-
Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility.
-
Protocol 2: Formulation of this compound for In-Vivo Oral Administration
Based on in-vivo studies conducted with total steroidal saponins from Trillium tschonoskii (TTS), an oral formulation can be developed.[2] This protocol provides a starting point for formulating this compound for oral gavage in mice.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol or Propylene Glycol)
-
Vehicle (e.g., Saline or Water for Injection)
-
Surfactant (optional, e.g., Tween® 80 or Cremophor® EL)
-
Sterile vials and syringes
Procedure:
-
Vehicle Preparation:
-
Determine the desired final concentration of this compound and the dosing volume for the animal model.
-
Based on solubility data, determine the required percentage of co-solvent. For example, a vehicle could consist of 10% Ethanol, 10% Propylene Glycol, and 80% Saline (v/v/v).
-
If a surfactant is used, it is typically added at a low concentration (e.g., 1-5%).
-
-
Formulation:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the co-solvent(s) first. Gentle warming or sonication may be used to aid dissolution.
-
Once fully dissolved, slowly add the aqueous vehicle while stirring to avoid precipitation.
-
If a surfactant is used, it can be added to the aqueous vehicle before mixing with the co-solvent solution.
-
Visually inspect the final formulation for any precipitation or phase separation. The final formulation should be a clear solution.
-
The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range.
-
Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume):
-
Required concentration: 2 mg/mL
-
Vehicle: 10% DMSO, 40% Propylene Glycol, 50% Saline
-
Procedure: Dissolve 2 mg of this compound in 100 µL of DMSO. Add 400 µL of Propylene Glycol and mix. Finally, add 500 µL of saline and vortex to obtain a clear solution.
Important Considerations for In-Vivo Formulations:
-
Toxicity of Excipients: Ensure that the chosen co-solvents and surfactants are well-tolerated in the animal model at the administered dose.
-
Stability: The stability of the formulation should be assessed, especially if it is not prepared fresh daily.
-
Route of Administration: The choice of formulation will heavily depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal). For intravenous administration, the formulation must be sterile and particle-free, and the concentration of organic co-solvents should be minimized to avoid hemolysis and other adverse effects.
Proposed Signaling Pathway for this compound
While the specific molecular targets of this compound are still under investigation, studies on the total steroidal saponins from Trillium tschonoskii (TTS) provide strong evidence for its mechanism of action in cancer cells. TTS has been shown to inhibit the growth of human colorectal cancer cells by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway and inducing a mitochondrial-mediated apoptotic pathway.[2] Based on these findings, a proposed signaling pathway for this compound is presented below. It is hypothesized that this compound, as a key active component of TTS, shares this mechanism.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Investigating the Mechanism of Action
To validate the proposed signaling pathway, the following experimental workflow can be employed.
Caption: Workflow for elucidating this compound's mechanism.
Conclusion
This compound presents an interesting profile as a potential therapeutic agent, but its poor aqueous solubility poses a significant formulation challenge. The protocols and data presented in these application notes offer a foundational framework for researchers to systematically assess its solubility and develop appropriate formulations for in-vivo evaluation. The proposed mechanism of action, centered on the inhibition of the MAPK pathway and induction of apoptosis, provides a strong rationale for further mechanistic studies. Successful formulation development and a deeper understanding of its molecular targets will be critical for unlocking the full therapeutic potential of this compound.
References
- 1. Bioactive Steroids and Saponins of the Genus Trillium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trillium tschonoskii steroidal saponins suppress the growth of colorectal Cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. On the structure of an aqueous propylene glycol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Deoxytrillenoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A, a pennogenin steroidal saponin, has emerged as a compound of interest in oncological research. Evidence from related pennogenin saponins strongly suggests its potential as a potent anti-cancer agent, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.[1] These characteristics make this compound and its associated pathways promising targets for high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-cancer therapeutics.
These application notes provide a framework for developing HTS assays to identify and characterize small molecules that either mimic or modulate the anti-cancer activities of this compound. The protocols outlined below are designed for adaptation in a high-throughput format, enabling the screening of large compound libraries.
Potential Signaling Pathway of this compound
Based on the activity of related pennogenin saponins, this compound is hypothesized to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate executioner caspases (caspase-3/7), leading to programmed cell death.
Caption: Proposed apoptotic signaling pathway of this compound.
High-Throughput Screening Assays
Two primary HTS assays are proposed to identify compounds with anti-cancer activity similar to this compound: a cell viability assay and a caspase activation assay.
Experimental Workflow
The general workflow for both proposed HTS assays follows a standardized procedure to ensure reproducibility and robustness.
Caption: General experimental workflow for the HTS assays.
Application Note 1: Cell Viability HTS Assay
Objective: To identify compounds that inhibit the proliferation of cancer cells. This assay measures the number of viable cells in a culture after treatment with test compounds.
Principle: A common method for determining cell viability is the use of a reagent such as CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media and conditions.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound (positive control) and test compounds in DMSO.
-
Create a dilution series of the compounds.
-
Using an automated liquid handler, add 100 nL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Reagent Addition and Signal Measurement:
-
Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation:
The results of the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50) for each active compound.
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound (Control) | HepG2 | 48 | Expected in low µM range |
| Test Compound 1 | HepG2 | 48 | To be determined |
| Test Compound 2 | HepG2 | 48 | To be determined |
| ... | HepG2 | 48 | To be determined |
Application Note 2: Caspase-3/7 Activation HTS Assay
Objective: To identify compounds that induce apoptosis by measuring the activity of executioner caspases 3 and 7.
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Follow the same procedure as described in the Cell Viability HTS Assay protocol.
-
-
Compound Preparation and Addition:
-
Follow the same procedure as described in the Cell Viability HTS Assay protocol.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Reagent Addition and Signal Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Assay reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Mix the contents gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence using a plate reader.
-
Data Presentation:
The results of the caspase activation assay can be summarized to determine the half-maximal effective concentration (EC50) for each active compound.
| Compound | Target Cell Line | Incubation Time (h) | EC50 (µM) |
| This compound (Control) | HepG2 | 24 | Expected in low µM range |
| Test Compound 1 | HepG2 | 24 | To be determined |
| Test Compound 2 | HepG2 | 24 | To be determined |
| ... | HepG2 | 24 | To be determined |
Conclusion
The provided application notes and protocols offer a robust starting point for establishing high-throughput screening assays centered around the anti-cancer properties of this compound. By employing a cell viability assay to identify cytotoxic compounds and a caspase activation assay to confirm an apoptotic mechanism of action, researchers can efficiently screen large libraries of small molecules. The identification of novel compounds that modulate these pathways holds significant promise for the development of next-generation cancer therapies.
References
Application Notes and Protocols for Radiolabeling Deoxytrillenoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Deoxytrillenoside A with Carbon-14 ([14C]) and Tritium ([3H]). This compound is a steroidal saponin with potential pharmacological activities. Radiolabeled analogs are indispensable tools for studying its absorption, distribution, metabolism, and excretion (ADME), as well as for target identification and mechanism of action studies.
Overview of Radiolabeling Strategies for this compound
Due to the complex structure of this compound, a steroidal glycoside, several radiolabeling strategies can be envisioned. The choice of isotope and labeling position is critical and depends on the intended application. Carbon-14 is often the preferred isotope for metabolic stability and for use in quantitative whole-body autoradiography, while Tritium offers higher specific activity, which is advantageous for receptor binding assays.[1][2]
Structural Considerations for Labeling:
An analysis of the this compound structure reveals potential labeling positions on both the steroidal aglycone and the sugar moieties. Late-stage labeling, which introduces the radioisotope in the final steps of a synthetic sequence, is generally preferred to maximize radiochemical yield and minimize radioactive waste.[3][4]
Carbon-14 Labeling of this compound
Carbon-14 is a beta-emitter with a long half-life (5730 years), making it ideal for long-term studies.[5] The introduction of a [14C] label into this compound would likely require a multi-step synthesis. A plausible strategy involves the synthesis of a [14C]-labeled precursor that can be incorporated into the steroidal backbone or one of the sugar residues.
Proposed [14C] Labeling via a Labeled Precursor
A feasible approach is the introduction of a [14C]methyl group at a suitable position on the aglycone, or the synthesis of one of the sugar moieties from a [14C]-labeled starting material. The latter is often more synthetically accessible.
Table 1: Typical Data for [14C] Labeling of Natural Products
| Parameter | Typical Value | Reference |
| Radiochemical Purity | >98% | [1] |
| Specific Activity | 50-60 mCi/mmol | [5] |
| Overall Radiochemical Yield | 5-15% (multi-step synthesis) | [4] |
Experimental Protocol: Synthesis of [14C]-Deoxytrillenoside A (Hypothetical)
This protocol outlines a hypothetical multi-step synthesis for the introduction of a [14C] label into the glucose moiety of this compound.
Materials:
-
This compound aglycone (sapogenin)
-
[U-14C]-D-glucose
-
Appropriate protecting group reagents (e.g., TBDMS-Cl, Imidazole)
-
Glycosylation promoting agent (e.g., TMSOTf)
-
Anhydrous solvents (DCM, DMF)
-
Purification reagents (silica gel, HPLC solvents)
-
Liquid scintillation cocktail and counter
Procedure:
-
Protection of Aglycone: Protect the hydroxyl groups on the this compound aglycone that are not involved in the desired glycosidic linkage.
-
Activation of [U-14C]-D-glucose: Convert [U-14C]-D-glucose into a suitable glycosyl donor, for example, a trichloroacetimidate or a glycosyl bromide.
-
Glycosylation Reaction: Couple the protected aglycone with the activated [U-14C]-glycosyl donor in the presence of a promoter.
-
Synthesis of the Oligosaccharide Chain: Sequentially add the remaining non-labeled sugar moieties to the growing glycoside chain.
-
Deprotection: Remove all protecting groups to yield [14C]-Deoxytrillenoside A.
-
Purification: Purify the final product using flash column chromatography followed by preparative HPLC.
-
Analysis and Quantification: Confirm the identity and radiochemical purity of the product by LC-MS and radio-HPLC. Determine the specific activity by liquid scintillation counting.
Tritium Labeling of this compound
Tritium ([3H]) is a low-energy beta-emitter with a shorter half-life than [14C] (12.3 years) but offers significantly higher specific activity.[2] This makes it ideal for sensitive assays such as receptor binding studies.
Proposed [3H] Labeling via Catalytic Exchange
A common method for tritium labeling is through catalytic hydrogen-tritium exchange.[6] This can be performed on the unsaturated bonds within the steroidal nucleus of this compound.
Table 2: Typical Data for [3H] Labeling of Natural Products
| Parameter | Typical Value | Reference |
| Radiochemical Purity | >97% | [2] |
| Specific Activity | 20-100 Ci/mmol | [2] |
| Overall Radiochemical Yield | 10-30% | [6] |
Experimental Protocol: Synthesis of [3H]-Deoxytrillenoside A
This protocol describes a general procedure for tritium labeling of this compound via catalytic reduction of a double bond precursor.
Materials:
-
This compound or a suitable unsaturated precursor
-
Tritium gas (T2)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Purification reagents (silica gel, HPLC solvents)
-
Liquid scintillation cocktail and counter
Procedure:
-
Precursor Preparation: If this compound does not contain a suitable double bond for reduction, a precursor with a double bond at a non-critical position must be synthesized.
-
Catalytic Tritiation: Dissolve the precursor in an anhydrous solvent. Add the Pd/C catalyst and expose the mixture to an atmosphere of tritium gas in a specialized tritium labeling apparatus.
-
Reaction Quenching and Catalyst Removal: After the reaction is complete, remove the excess tritium gas and filter off the catalyst.
-
Purification: Purify the tritiated product by preparative HPLC to remove any radiochemical impurities and unreacted starting material.
-
Analysis and Quantification: Confirm the identity and radiochemical purity by LC-MS and radio-HPLC. Determine the specific activity using liquid scintillation counting.
Potential Signaling Pathway Involvement
Steroidal saponins have been reported to exert their biological effects through various signaling pathways, often leading to apoptosis in cancer cells.[7][8] While the specific pathways for this compound are not yet fully elucidated, a common mechanism involves the induction of the intrinsic apoptotic pathway.
Disclaimer: The provided protocols are hypothetical and intended for informational purposes only. The synthesis of radiolabeled compounds should only be performed by trained personnel in a licensed facility equipped to handle radioactive materials safely. The actual synthetic routes may require significant optimization and adaptation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon-14 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginsenoside Rb1 as a Positive Control in Saponin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginsenoside Rb1 is one of the most abundant and well-characterized protopanaxadiol saponins isolated from the roots of Panax ginseng. Its diverse and potent biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, make it an ideal candidate for use as a positive control in various assays within saponin research. By employing Ginsenoside Rb1 as a reference compound, researchers can validate experimental models, compare the potency of novel saponins, and ensure the reliability and reproducibility of their findings. These application notes provide detailed protocols for utilizing Ginsenoside Rb1 as a positive control in key cell-based assays.
Biological Activities and Mechanisms of Action
Ginsenoside Rb1 exerts its biological effects through the modulation of multiple signaling pathways. Its neuroprotective properties are largely attributed to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[1][2] The anti-inflammatory and antioxidant effects of Ginsenoside Rb1 are mediated, in part, by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, leading to the expression of cytoprotective genes.[3][4]
Quantitative Data Summary
The following table summarizes the effective concentrations of Ginsenoside Rb1 in various in vitro assays, providing a reference for its use as a positive control.
| Assay Type | Cell Line | Treatment Concentration(s) | Observed Effect | Reference(s) |
| Cytotoxicity/Viability | HL-7702 | 5, 10, 20 µM | Dose-dependent increase in cell viability against triptolide-induced toxicity | [3] |
| Neuroprotection | SH-SY5Y | 10 µM | Inhibition of oxygen-glucose deprivation-induced cell death | [1][5] |
| Anti-inflammation | RAW264.7 | 25, 50 µM | Non-toxic concentrations for evaluating anti-inflammatory effects | [6] |
| Oxidative Stress Reduction | HL-7702 | 5, 10, 20 µM | Measurement of intracellular MDA, GSH, and SOD levels | [3] |
| Nrf2 Activation | HepG2-C8 | Up to 100 µM | Concentration-dependent induction of ARE activity | [4] |
| PI3K/Akt Pathway Activation | SH-SY5Y | 10 µM | Increased phosphorylation of Akt at Ser473 | [1][5] |
Experimental Protocols
Neuroprotective Effect of Ginsenoside Rb1 against Oxidative Stress-Induced Cell Death
This protocol describes the use of Ginsenoside Rb1 as a positive control in an assay measuring neuroprotection against oxidative stress induced by amyloid-beta (Aβ) in primary hippocampal neurons.
a. Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of saponins.
b. Materials
-
Primary hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-L-lysine coated culture flasks and plates
-
Ginsenoside Rb1 (stock solution in DMSO)
-
Amyloid beta (25-35) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Reagents and antibodies for Western blotting and ELISA
c. Procedure
-
Plate primary hippocampal neurons at a density of 2 x 10⁵ cells/cm² on poly-L-lysine coated plates.
-
Culture the cells for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Induce neurotoxicity by adding Aβ₂₅₋₃₅ to the culture medium.
-
Immediately after Aβ addition, treat the cells with Ginsenoside Rb1 (e.g., 50 µM) as a positive control, the test saponin, or vehicle (DMSO) as a negative control. Include an untreated normal control group.
-
Incubate the cells for 48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For mechanistic studies, lyse the cells and collect the protein for Western blot analysis of phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2) to confirm pathway activation.
Anti-inflammatory Effect of Ginsenoside Rb1 in Macrophages
This protocol details the use of Ginsenoside Rb1 to assess the anti-inflammatory potential of saponins by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of saponins.
b. Materials
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ginsenoside Rb1 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for ELISA or qPCR to measure cytokine levels (e.g., TNF-α, IL-1β, IL-6)
c. Procedure
-
Plate RAW264.7 cells in 24-well plates and culture for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Ginsenoside Rb1 (e.g., 25 µM, 50 µM) or the test saponin for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using ELISA or by analyzing mRNA expression in the cell lysate via qPCR.
-
Compare the reduction in cytokine levels by the test saponin to that of Ginsenoside Rb1.
Antioxidant Effect of Ginsenoside Rb1 via Nrf2 Activation
This protocol outlines the use of Ginsenoside Rb1 as a positive control for evaluating the antioxidant activity of saponins through the activation of the Nrf2 signaling pathway.
a. Signaling Pathway
Caption: Ginsenoside Rb1-mediated activation of the Nrf2/ARE pathway.
b. Materials
-
HepG2-C8 cells (stably transfected with an ARE-luciferase reporter) or other suitable cell line (e.g., HL-7702).
-
Ginsenoside Rb1 (stock solution in DMSO).
-
Reagents for luciferase assay or Western blotting for Nrf2, HO-1, and NQO1.
-
Kits for measuring intracellular reactive oxygen species (ROS), malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).
c. Procedure
-
Culture HepG2-C8 or HL-7702 cells in 96-well or 6-well plates, respectively.
-
Treat the cells with various concentrations of Ginsenoside Rb1 (e.g., 10-100 µM) or the test saponin for 24 hours.
-
For ARE-luciferase assay: Lyse the HepG2-C8 cells and measure luciferase activity according to the manufacturer's instructions. An increase in luciferase activity indicates Nrf2 activation.
-
For Western blot analysis: Lyse the cells and perform Western blotting to measure the nuclear translocation of Nrf2 and the expression of its downstream target proteins, HO-1 and NQO1.
-
For antioxidant capacity measurement: In cells challenged with an oxidant (e.g., H₂O₂), measure the levels of MDA (a marker of lipid peroxidation) and the activity of antioxidant enzymes like SOD and levels of GSH. A decrease in MDA and an increase in SOD and GSH indicate antioxidant activity.
Conclusion
Ginsenoside Rb1 is a versatile and reliable positive control for a range of bioassays in saponin research. Its well-documented mechanisms of action and the availability of quantitative data on its effective concentrations provide a solid benchmark for the evaluation of new saponin-based drug candidates. The protocols provided herein offer a starting point for researchers to incorporate Ginsenoside Rb1 into their experimental designs, thereby enhancing the rigor and comparability of their studies.
References
- 1. Inhibition of autophagy via activation of PI3K/Akt pathway contributes to the protection of ginsenoside Rb1 against neuronal death caused by ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rb1 Attenuates Triptolide-Induced Cytotoxicity in HL-7702 Cells via the Activation of Keap1/Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Deoxytrillenoside A: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxytrillenoside A, a steroidal saponin isolated from the perennial herb Trillium tschonoskii, has emerged as a compound of interest in oncological research. This document provides detailed application notes and experimental protocols for investigators utilizing this compound in cancer research, with a focus on its mechanism of action involving the STAT3 signaling pathway and induction of apoptosis.
Commercial Supplier:
-
ChemFaces: A primary commercial supplier of this compound (CAS: 77658-50-5). They provide the compound in various quantities (5mg, 10mg, 20mg, etc.) and can be contacted for technical support and inquiries.[1]
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.
This compound is believed to interfere with the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation, such as Bcl-2, Mcl-1, and Cyclin D1. This inhibition of STAT3 signaling ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Data Presentation
The following table summarizes the cytotoxic activity of pennogenyl saponins, including this compound, isolated from Trillium tschonoskii against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | Data not yet available in searched literature | |
| This compound | HepG2 | Hepatocellular Carcinoma | Data not yet available in searched literature | |
| This compound | MCF-7 | Breast Cancer | Data not yet available in searched literature | |
| Paris Saponin VII | A549 | Non-Small Cell Lung Cancer | 1.53 | |
| Pennogenyl Saponin Mix | HepG2 | Hepatocellular Carcinoma | Variable | [1] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for STAT3 and Apoptosis-Related Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of STAT3 and other proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a promising natural compound for cancer research due to its ability to induce apoptosis through the inhibition of the STAT3 signaling pathway. The protocols provided in this document offer a framework for investigating its anticancer effects. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Deoxytrillenoside A
Welcome to the Technical Support Center for the total synthesis of Deoxytrillenoside A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex steroidal saponin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems encountered in the synthesis of this compound and related steroidal saponins.
Category 1: Glycosylation of the Steroidal Aglycone
The stereoselective formation of glycosidic bonds is a critical and often low-yielding step in the synthesis of this compound. The aglycone, pennogenin, presents a sterically hindered C3 hydroxyl group, and the oligosaccharide chain includes challenging 2-deoxy-sugar linkages.
Question 1: Low yield during the initial glycosylation of the pennogenin C3-hydroxyl group.
Possible Causes & Troubleshooting Steps:
-
Poor Activation of the Glycosyl Donor: The chosen promoter may not be sufficiently activating the glycosyl donor (e.g., trichloroacetimidate, thioglycoside).
-
Solution 1.1: Increase the equivalents of the promoter (e.g., TMSOTf, NIS/TfOH).
-
Solution 1.2: Switch to a more powerful activating system. For thioglycosides, consider using a combination of NIS/TfOH or Ph₂SO/Tf₂O. For trichloroacetimidates, ensure the use of a strong Lewis acid like TMSOTf or BF₃·OEt₂.
-
Solution 1.3: Ensure all reagents and solvents are strictly anhydrous, as trace water can consume the activator.
-
-
Steric Hindrance: The C3-hydroxyl of the pennogenin core is sterically demanding, which can impede the approach of the glycosyl donor.
-
Solution 2.1: Employ a smaller, more reactive glycosyl donor if possible, though this may not be an option for the target molecule.
-
Solution 2.2: Use higher reaction temperatures to overcome the activation energy barrier, but monitor for decomposition.
-
Solution 2.3: Consider a different glycosylation strategy, such as using a glycosyl donor with a participating group at C2 to favor the desired stereochemistry, if applicable to the specific sugar moiety.
-
-
Sub-optimal Solvent: The reaction solvent can significantly influence the outcome of glycosylation reactions.
-
Solution 3.1: If using dichloromethane (DCM), which is common, consider switching to or adding a more polar, non-participating solvent like diethyl ether or acetonitrile, which can sometimes improve yields and stereoselectivity.
-
Question 2: Poor stereoselectivity in the formation of the β-glycosidic linkage at the C3 position.
Possible Causes & Troubleshooting Steps:
-
Lack of Neighboring Group Participation: If the glycosyl donor for the first sugar does not have a participating group at C2 (e.g., an acetyl or benzoyl group), achieving high β-selectivity can be challenging.
-
Solution 1.1: If the synthetic strategy allows, use a glycosyl donor with a C2-acyl protecting group. The formation of an intermediate dioxolenium ion will direct the acceptor to attack from the β-face.
-
Solution 1.2: In the absence of a participating group, solvent choice becomes critical. The use of ethereal solvents like diethyl ether can favor the formation of the β-anomer.
-
Solution 1.3: Employ a pre-activation protocol where the glycosyl donor is activated at low temperature before the addition of the steroidal acceptor. This can sometimes improve stereoselectivity.
-
Question 3: Difficulty in synthesizing the 2-deoxy-sugar linkages within the oligosaccharide chain.
Possible Causes & Troubleshooting Steps:
-
High Reactivity and Instability of 2-Deoxy Glycosyl Donors: Donors lacking a C2 substituent are highly reactive and prone to elimination side reactions.
-
Solution 1.1: Use glycosyl donors that are more stable, such as glycosyl fluorides or thioglycosides, which often provide better results than the highly reactive bromides or trichloroacetimidates.
-
Solution 1.2: Employ mild activation conditions. For thioglycosides, NIS/TfOH is a common choice. For glycosyl fluorides, tin(II) chloride and silver perchlorate (SnCl₂/AgClO₄) can be effective.
-
Solution 1.3: Conduct the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
-
-
Poor Stereocontrol: The absence of a C2 participating group makes controlling the anomeric stereochemistry notoriously difficult.
-
Solution 2.1: The choice of solvent and promoter is crucial. For α-selective 2-deoxy-glycosylation, ethereal solvents are often employed. For β-selectivity, participating solvents like acetonitrile can sometimes be used, although this is less reliable.
-
Solution 2.2: Consider an indirect approach. This involves installing a temporary directing group at C2 (e.g., a thioacetyl group), performing the glycosylation to set the desired stereochemistry, and then removing the directing group.
-
Category 2: Spiroketal Formation
The formation of the spiroketal moiety in the pennogenin aglycone is typically achieved via acid-catalyzed cyclization of a dihydroxy ketone precursor.
Question 4: Low yield during the acid-catalyzed spiroketalization.
Possible Causes & Troubleshooting Steps:
-
Incomplete Cyclization: The equilibrium may not fully favor the spiroketal product.
-
Solution 1.1: Use a stronger acid catalyst, but be mindful of potential side reactions. Common catalysts include pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or dilute HCl.
-
Solution 1.2: Employ reaction conditions that remove water to drive the equilibrium towards the product, such as using a Dean-Stark apparatus or adding molecular sieves.
-
-
Formation of Side Products: The oxocarbenium ion intermediate can be trapped by other nucleophiles or undergo elimination.
-
Solution 2.1: Use milder acidic conditions to minimize side reactions. PPTS is often a good starting point.
-
Solution 2.2: Ensure the substrate is highly pure, as impurities can catalyze decomposition.
-
-
Epimerization: The stereocenter at the anomeric carbon of the spiroketal can epimerize under acidic conditions.
-
Solution 3.1: Use kinetic conditions (short reaction times, low temperatures) to favor the formation of the desired isomer.
-
Solution 3.2: If the desired product is the thermodynamically more stable isomer, allow the reaction to proceed for a longer time to reach equilibrium.
-
Category 3: Protecting Group Manipulations
The synthesis of this compound requires a multi-step protecting group strategy. Problems during the deprotection of one group without affecting others can lead to significant yield loss.
Question 5: Cleavage of other protecting groups during a specific deprotection step.
Possible Causes & Troubleshooting Steps:
-
Lack of Orthogonality: The chosen protecting groups may not be fully orthogonal under the reaction conditions.
-
Solution 1.1: Carefully review the stability of all protecting groups in the molecule towards the deprotection conditions being used.
-
Solution 1.2: If a protecting group is found to be labile, consider replacing it with a more robust one in a future iteration of the synthesis. For example, if a TBS group is being cleaved by a mildly acidic condition intended to remove a Boc group, consider replacing the TBS with a more acid-stable TBDPS group.
-
Solution 1.3: Optimize the deprotection conditions. For example, for the removal of a PMB group with DDQ, ensure the reaction is run in the absence of light and at a controlled temperature to minimize side reactions.
-
Data Presentation: Comparative Yields in Steroidal Saponin Synthesis
The following table summarizes typical yields for key transformations in the synthesis of steroidal saponins, providing a benchmark for your experiments.
| Reaction Step | Substrate | Reagents and Conditions | Reported Yield | Reference |
| Glycosylation of C3-OH | Diosgenin | Thioglycoside, NIS, TMSOTf, CH₂Cl₂, 0 °C | 63% | Facile Synthesis of Saponins Containing 2,3-Branched Oligosaccharides by Using Partially Protected Glycosyl Donors |
| Glycosylation of C3-OH | Pennogenin Precursor | Glucoside thiol, NIS, TfOH, 4 Å MS, CH₂Cl₂ | 87% | The synthesis of pennogenin 3-O-β-D-glucopyranosyl-(1 → 3)-[α-L-rhamnopyranosyl-(1 → 2)]-β-D-glucopyranoside |
| Spiroketalization | Dihydroxy ketone precursor | PPTS, Benzene, reflux | 85-95% | General literature for spiroketal formation |
| 2-Deoxy-glycosylation | Steroidal alcohol | 2-Deoxy-glycosyl bromide, Ag₂O | 40-60% (α/β mixture) | Methods for 2-Deoxyglycoside Synthesis |
| Deprotection (PMB) | PMB-protected steroid | DDQ, CH₂Cl₂/H₂O | >90% | Protecting Group Strategies for Complex Molecule Synthesis |
| Deprotection (Ac) | Acetyl-protected oligosaccharide | NaOMe, MeOH | >95% | The synthesis of pennogenin 3-O-β-D-glucopyranosyl-(1 → 3)-[α-L-rhamnopyranosyl-(1 → 2)]-β-D-glucopyranoside |
Experimental Protocols
Detailed methodologies for key experimental steps are provided below.
Protocol 1: Glycosylation of a Steroidal C3-OH with a Thioglycoside Donor
-
Preparation: To a flame-dried, argon-purged flask containing activated 4 Å molecular sieves, add the steroidal acceptor (1.0 equiv) and the thioglycoside donor (1.2 equiv).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (0.1 M).
-
Cooling: Cool the mixture to -40 °C.
-
Activator Addition: Add N-iodosuccinimide (NIS) (1.5 equiv) to the mixture.
-
Initiation: Add trifluoromethanesulfonic acid (TfOH) (0.1 equiv) dropwise. The solution will typically turn dark.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Spiroketalization
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the dihydroxy ketone precursor (1.0 equiv).
-
Solvent and Catalyst: Dissolve the precursor in benzene or toluene (0.05 M) and add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, monitor the collection of water.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cooling and Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude spiroketal by flash column chromatography.
Visualizations
Hypothetical Synthetic Workflow for this compound
Caption: A simplified workflow for the total synthesis of this compound.
Troubleshooting Logic for Low-Yield Glycosylation
Caption: A decision tree for troubleshooting low-yield glycosylation reactions.
Technical Support Center: Optimization of Deoxytrillenoside A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Deoxytrillenoside A from natural sources, primarily Trillium species.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound, a steroidal saponin, is primarily isolated from the rhizomes of plants belonging to the genus Trillium. Species such as Trillium tschonoskii and Trillium kamtschaticum are known to contain this compound. Steroidal saponins are considered major bioactive constituents of these plants.[1][2]
Q2: What are the general steps involved in the extraction and purification of this compound?
A2: The general workflow for obtaining purified this compound involves:
-
Sample Preparation: Drying and grinding of the plant material (rhizomes).
-
Extraction: Solid-liquid extraction using a suitable solvent system. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.
-
Preliminary Purification: Removal of non-polar compounds and enrichment of the saponin fraction.
-
Chromatographic Purification: Multiple steps of column chromatography to isolate this compound from other saponins and impurities.
-
Final Purification and Characterization: Crystallization or final chromatographic polishing, followed by analytical confirmation of the structure and purity.
Q3: Which analytical techniques are suitable for the quantification of this compound in extracts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a reliable method for the quantitative analysis of this compound and other steroidal saponins in Trillium extracts.[3][4] These methods allow for the simultaneous determination of multiple saponins and provide high sensitivity and specificity.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Steroidal saponins like this compound have varying polarities. An ethanol-water mixture is commonly used. Optimize the ethanol concentration; concentrations between 40-80% are often effective for saponin extraction.[5][6] A solvent system with too high or too low polarity may result in poor extraction efficiency.[7] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. For conventional extraction, longer durations (e.g., 12-72 hours) may be necessary.[5] For UAE, extraction time can be significantly shorter, but optimization is still required.[7][8] Increased temperature can enhance solubility and diffusion but be mindful of potential degradation of the target compound. |
| Inefficient Extraction Method | Consider using advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods.[6] |
| Improper Solid-to-Liquid Ratio | A low solid-to-liquid ratio may lead to incomplete extraction. Experiment with different ratios (e.g., 1:10 to 1:30 g/mL) to ensure the entire sample is sufficiently exposed to the solvent.[5][6] |
| Poor Quality of Plant Material | The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Trillium rhizomes. Ensure you are using high-quality, properly identified, and well-preserved plant material. |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Extraction of Non-polar Compounds | Before the main extraction, pre-extract the dried plant material with a non-polar solvent like hexane or petroleum ether. This will remove lipids and other non-polar impurities that can interfere with subsequent purification steps. |
| Presence of Pigments and Polar Impurities | The crude extract can be subjected to a preliminary purification step using macroporous resins or solid-phase extraction (SPE) cartridges to enrich the saponin fraction and remove highly polar or colored impurities. |
| Protein and Polysaccharide Contamination | These macromolecules can be co-extracted. Consider a precipitation step using a higher concentration of ethanol or isopropanol to remove polysaccharides. |
Difficulty in Chromatographic Purification
| Potential Cause | Troubleshooting Steps |
| Poor Resolution in Column Chromatography | Trillium extracts contain a complex mixture of structurally similar saponins. A multi-step chromatographic approach is often necessary. Start with a broader separation on a normal-phase silica gel column, followed by reverse-phase (e.g., C18) chromatography for finer separation. Gel filtration chromatography (e.g., Sephadex LH-20) can also be effective for separating compounds based on size and polarity.[1] |
| Tailing of Peaks | Tailing can be caused by interactions between the saponins and the stationary phase. Try adjusting the mobile phase composition by adding a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of silanol groups on the silica gel. |
| Irreversible Adsorption on the Column | Highly polar saponins may bind strongly to silica gel. If this is suspected, consider using a different stationary phase, such as bonded-phase silica (e.g., diol or amino) or switching to reverse-phase chromatography. |
| Sample Overload | Overloading the column will lead to poor separation. Determine the optimal loading capacity for your column and do not exceed it. |
Data Presentation
Table 1: Illustrative Optimization of Extraction Parameters for Total Steroidal Saponins from Trillium Species
| Parameter | Range Investigated | Optimal Condition | Reference |
| Ethanol Concentration (%) | 20 - 99.7 | 60 - 80 | [5][6] |
| Solid-to-Liquid Ratio (g/mL) | 1:5 - 1:30 | 1:20 - 1:25 | [5][6] |
| Extraction Time (hours) | 12 - 72 | 48 - 60 | [5] |
| Extraction Temperature (°C) | 25 - 70 | 50 - 60 | [7][8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the rhizomes of Trillium tschonoskii at room temperature and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a constant temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Protocol 2: Chromatographic Purification of this compound
-
Preliminary Purification (Liquid-Liquid Partitioning):
-
Dissolve the crude extract in 100 mL of distilled water.
-
Partition the aqueous solution successively with an equal volume of n-hexane, chloroform, and n-butanol.
-
The n-butanol fraction, which will be enriched with steroidal saponins, is collected and concentrated under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
The dried n-butanol fraction is pre-adsorbed onto a small amount of silica gel.
-
The pre-adsorbed sample is loaded onto a silica gel column (200-300 mesh) packed in chloroform.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol-water mobile phase and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled and concentrated.
-
-
Reverse-Phase C18 Column Chromatography:
-
The partially purified fraction from the silica gel column is dissolved in a minimal amount of methanol.
-
The sample is loaded onto a C18 reverse-phase column pre-equilibrated with methanol-water (e.g., 50:50, v/v).
-
The column is eluted with a stepwise or linear gradient of increasing methanol concentration in water.
-
Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
-
Final Purification:
-
Fractions containing pure this compound are pooled, concentrated, and may be subjected to recrystallization from a suitable solvent system (e.g., methanol-water) to obtain the final purified compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Steroids and Saponins of the Genus Trillium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative determination of major saponins in Paris and Trillium by HPLC-ELSD and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Deoxytrillenoside A Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Deoxytrillenoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a steroidal saponin, a class of natural products known for their complex structures and potential biological activities. Its purification is challenging due to its presence in complex mixtures with other structurally similar saponins in plants of the Trillium genus. These related compounds often have very similar polarities and chromatographic behaviors, making separation difficult. Furthermore, the glycosidic linkages in saponins can be susceptible to hydrolysis under harsh conditions.
Q2: What are the most common methods for the initial extraction of this compound from plant material?
The most common methods for extracting steroidal saponins like this compound from raw plant material, typically the rhizomes, involve solvent extraction. Maceration, reflux, and Soxhlet extraction are frequently employed techniques. The choice of solvent is critical, with polar solvents like methanol and ethanol, often in aqueous mixtures, being effective for these glycosylated compounds.
Q3: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is usually necessary for the successful purification of this compound. This typically involves:
-
Macroporous Resin Chromatography: An excellent initial step for enriching the total saponin fraction from the crude extract.
-
Silica Gel Column Chromatography: A standard technique for further separation based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to achieve high purity, particularly reverse-phase HPLC.
Q4: How can I monitor the presence and purity of this compound during the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of saponins during column chromatography. For more detailed analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the purified compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Saponin Extract | 1. Incomplete extraction from plant material. 2. Inappropriate solvent polarity. 3. Degradation of the target compound during extraction. | 1. Increase extraction time or use a more exhaustive method like Soxhlet extraction. 2. Optimize the solvent system. A mixture of methanol or ethanol with water is often effective for saponins. 3. Avoid excessively high temperatures and prolonged extraction times to prevent hydrolysis of glycosidic bonds. |
| Poor Separation on Silica Gel Column | 1. Co-elution of structurally similar saponins. 2. Inappropriate solvent system. 3. Overloading the column. | 1. Use a shallower solvent gradient to improve resolution. 2. Perform TLC analysis with various solvent systems to find the optimal mobile phase for separation. A common mobile phase is a mixture of chloroform, methanol, and water. 3. Reduce the amount of sample loaded onto the column. |
| Peak Tailing or Broadening in HPLC | 1. Interactions between the analyte and the stationary phase. 2. Column degradation. 3. Sample overload. | 1. Add a small amount of an acid modifier like formic acid or acetic acid to the mobile phase to improve peak shape. 2. Test the column with a standard to check its performance and replace if necessary. 3. Reduce the injection volume or the concentration of the sample. |
| Presence of Multiple, Unresolved Peaks in Final HPLC | 1. Isomeric forms of this compound. 2. Presence of other closely related saponins. | 1. Optimize the HPLC method by changing the stationary phase (e.g., different C18 chemistry) or the mobile phase composition and gradient. 2. Consider using a different chromatographic technique, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which can offer different selectivity for polar glycosides. |
| Product Degradation After Purification | 1. Hydrolysis of glycosidic bonds due to residual acid or base from chromatography. 2. Instability of the purified compound. | 1. Ensure complete removal of any acid or base modifiers during the final work-up. Lyophilization is a common method for obtaining the final product. 2. Store the purified this compound at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture. |
Experimental Protocols
Extraction and Enrichment of Total Saponins
This protocol is adapted from methods used for the enrichment of steroidal saponins from Trillium species.
-
Extraction:
-
Air-dry and powder the rhizomes of the source plant.
-
Extract the powder with 70% aqueous methanol using reflux for 2 hours. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated AB-8 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the saponin-rich fraction with 70% ethanol.
-
Collect the eluate and concentrate it under reduced pressure to yield the total saponin fraction.
-
Purification by HPLC
This is a general protocol for the final purification step.
-
Sample Preparation: Dissolve the enriched saponin fraction in methanol or a suitable solvent for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it over 40-60 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min for a 10 mm ID column).
-
Detection: UV detector at a suitable wavelength (e.g., 205 nm) or a mass spectrometer.
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on retention time.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Potential Signaling Pathway for Cytotoxic Steroidal Saponins
While the specific signaling pathway for this compound is not extensively documented, many cytotoxic steroidal saponins isolated from Trillium species have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic pathway that may be relevant.
Caption: Generalized intrinsic apoptosis pathway potentially targeted by cytotoxic saponins.
Deoxytrillenoside A stability issues in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: I am dissolving Deoxytrillenoside A in an aqueous buffer for my cell-based assay, but I am getting inconsistent results. What could be the cause?
A1: Inconsistent results with this compound in aqueous solutions can stem from its potential instability. Like many triterpenoid saponins, its stability is influenced by several factors:
-
pH: Saponin hydrolysis is often base-catalyzed.[1][2] Solutions with a pH above 7.0 can accelerate the degradation of the compound. Acidic to neutral pH is generally preferred for better stability. For instance, some saponins show significant degradation at a pH of 1.2, while being more stable at pH 6.8 and 9.0.[3][4]
-
Temperature: Higher temperatures can increase the rate of hydrolytic degradation.[1][2][5][6] It is advisable to prepare solutions at room temperature or on ice and store them at low temperatures.
-
Storage Duration: Aqueous solutions of saponins may not be stable for long periods, even when refrigerated.[7] It is recommended to prepare fresh solutions for each experiment or, if necessary, store them at -20°C or -80°C for short periods after sterile filtration.
-
Enzymatic Degradation: If you are using a complex biological medium, it may contain enzymes like glycosidases that can degrade the sugar chains of this compound.
Q2: What is the primary degradation pathway for triterpenoid saponins like this compound in aqueous solutions?
A2: The most common degradation pathway for triterpenoid saponins is the hydrolysis of the glycosidic bonds that link the sugar chains to the triterpenoid backbone (aglycone).[8][9] This can occur through acid- or base-catalyzed hydrolysis, or enzymatic cleavage. For bidesmosidic saponins (with sugar chains at two positions), the ester linkage at the C-28 position is often more labile to hydrolysis than the ether linkage at the C-3 position. This partial hydrolysis results in the formation of prosapogenins (saponins with fewer sugar units) and eventually the aglycone.
Q3: How should I prepare and store a stock solution of this compound?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, which can be stored at -20°C or -80°C. This stock solution can then be diluted into your aqueous experimental buffer immediately before use. If a purely aqueous stock solution is required, it should be prepared in a buffer with a slightly acidic to neutral pH, sterile-filtered, and stored in small aliquots at -80°C to minimize freeze-thaw cycles. It is crucial to perform a stability test on your specific solution to determine its viable storage time.
Q4: Are there any visual indicators of this compound degradation in my solution?
A4: Visual inspection alone is not a reliable method to assess the stability of this compound. Degradation is a chemical process that does not necessarily result in a change in the appearance of the solution. The most reliable way to monitor stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) that can separate and quantify the parent compound and its degradation products.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in the aqueous experimental medium. | Prepare fresh solutions for each experiment. If using pre-prepared solutions, ensure they have been stored appropriately (low temperature, protected from light) and for a validated period. |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound or its degradation products (aglycones are often less soluble). | Prepare the final dilution from a concentrated organic stock solution (e.g., DMSO). Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolution.[7] |
| Inconsistent analytical quantification (e.g., by HPLC) | Adsorption of the compound to container surfaces or degradation during sample preparation and analysis. | Use silanized glassware or low-adsorption plasticware. Maintain a consistent and low temperature during sample processing. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Characterize the new peaks using LC-MS to understand the degradation pathway. Optimize solution pH and storage conditions to minimize their formation. |
Data on Triterpenoid Saponin Stability
The following table summarizes stability data for representative triterpenoid saponins under various conditions. This data can be used as a general guideline for handling this compound.
| Saponin | Condition | Half-life / Stability | Reference |
| QS-18 | pH 5.1, 26°C | 330 ± 220 days | [1][2] |
| QS-18 | pH 10.0, 26°C | 0.06 ± 0.01 days | [1][2] |
| Bacopaside I & Bacoside A3 | pH 1.2 | Sharp decrease in concentration | [3][4] |
| Bacopaside I & Bacoside A3 | pH 6.8 and 9.0 | Slow decrease in concentration | [3][4] |
| Quillaja saponin | Aqueous solution, 100°C | Stable for 5-10 minutes | [7] |
| Quillaja saponin | Aqueous solution, 0-4°C | Stable for a maximum of three days | [7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using HPLC.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., PBS, Tris)
- HPLC-grade water, acetonitrile, and any necessary mobile phase modifiers (e.g., formic acid, trifluoroacetic acid)
- HPLC system with a UV detector or a mass spectrometer
- C18 HPLC column
- Temperature-controlled incubator or water bath
- pH meter
- Sterile filters (0.22 µm)
- Low-adsorption vials
2. Procedure:
- Solution Preparation:
- Prepare the desired aqueous buffer and adjust the pH to the target value.
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
- Dilute the stock solution with the aqueous buffer to the final experimental concentration. Ensure the final concentration of the organic solvent is minimal.
- Filter the final solution through a 0.22 µm sterile filter into sterile, low-adsorption vials.
- Time-Point 0 Analysis:
- Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration (C₀) of this compound. This will serve as the baseline.
- Incubation:
- Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.
- Time-Point Sampling:
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
- Analyze the sample by HPLC to determine the concentration of this compound (Cₜ).
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100.
- Plot the percentage remaining versus time to visualize the degradation kinetics.
- Identify any new peaks in the chromatogram, which may correspond to degradation products.
Visualizations
Caption: Hypothetical degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Saponin analysis - Eurofins Scientific [eurofins.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting poor resolution in HPLC analysis of Deoxytrillenoside A
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Deoxytrillenoside A, a steroidal saponin. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor chromatographic resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format.
Q1: Why is my this compound peak showing significant fronting?
Peak fronting, where the start of the peak is less steep than the end, can obscure results and affect quantification.[1][2] It often looks like a "shark fin" or "sailboat" shape.[2] The most common causes and their solutions are outlined below.
-
Cause A: Sample Overload. Injecting too much sample in terms of either volume or concentration can saturate the column, causing some analyte molecules to travel through the column unretained, leading to fronting.[1][2][3]
-
Cause B: Incompatible Sample Solvent. If the solvent used to dissolve the this compound sample is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can carry the analyte through the column too quickly, causing a distorted peak shape.[1][4][5]
-
Cause C: Column Degradation or Collapse. Poor column packing or physical degradation of the column bed can contribute to peak fronting.[1] In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause "phase collapse" with standard C18 columns, leading to a sudden loss of retention and peak fronting.[4]
-
Solution:
-
Flush the Column: Flush the column with a strong, 100% organic solvent like acetonitrile to recondition the stationary phase.[1][4]
-
Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.[3][5]
-
Use an Appropriate Column: For highly aqueous mobile phases, use columns specifically designed for these conditions, such as those with an "Aqueous C18" phase.[4]
-
-
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, the appearance of a "tail" after the main peak, is a common issue that can compromise resolution and integration accuracy. It can be caused by chemical, instrumental, or column-related problems.[6][7]
-
Cause A: Secondary Interactions with the Column. Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar analytes like saponins, causing some molecules to be retained longer than others, resulting in tailing.
-
Solution:
-
Adjust Mobile Phase pH: Using a buffer in the mobile phase can help maintain a stable pH and suppress silanol interactions.[8]
-
Use Mobile Phase Additives: Adding a small amount of a competitive agent, like an acid (e.g., trifluoroacetic acid) or a base, can mask the active sites on the stationary phase.
-
Change the Column: Consider using a column with a different stationary phase or one that is more thoroughly end-capped to minimize silanol activity.[5]
-
-
-
Cause B: Column Contamination or Blockage. If all peaks in the chromatogram exhibit tailing, it may indicate a partial blockage of the column inlet frit by particulate matter from the sample or system.[6][8] This blockage distorts the sample flow onto the column.[6]
-
Solution:
-
Backflush the Column: Disconnect the column and reverse its direction, then flush it with a strong solvent to dislodge particulates from the inlet frit.[6]
-
Use Guard Columns and In-line Filters: To prevent future issues, always filter samples and use a guard column or an in-line filter to protect the analytical column from contamination.[7][8]
-
Replace the Column: If backflushing is unsuccessful, the column may need to be replaced.[8]
-
-
-
Cause C: Extra-Column Volume. Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing, especially for early-eluting peaks.[5][9]
Q3: I am seeing poor resolution between this compound and other components. How can I improve peak separation?
Poor resolution occurs when two or more peaks are not sufficiently separated, leading to co-elution.[10][11] Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters to alter the selectivity and efficiency of the separation.
-
Cause A: Inadequate Mobile Phase Strength. The composition of the mobile phase directly influences the retention and separation of analytes.[12] For complex samples containing multiple saponins, an isocratic elution (constant mobile phase composition) may not provide sufficient resolving power.[13]
-
Solution:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will generally increase retention and may improve the resolution of early-eluting peaks.[12][13]
-
Switch to Gradient Elution: A gradient elution, where the organic solvent concentration is increased over time, is often necessary for separating complex mixtures like plant extracts.[12][13] This allows for the effective elution of both less retained and more retained compounds within a reasonable time.
-
-
-
Cause B: Suboptimal Flow Rate or Temperature. Flow rate and column temperature affect the efficiency of the separation.[11]
-
Solution:
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[11]
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. However, for some compounds, lower temperatures may increase retention and enhance selectivity.[11] It is crucial to test different temperatures to find the optimum for your specific separation.
-
-
-
Cause C: Incorrect Column Choice. The stationary phase chemistry is a critical factor in achieving good separation.[10][14]
-
Solution:
-
Select an Appropriate Column: For the analysis of steroidal saponins like this compound, reversed-phase columns such as C18 or C8 are commonly used.[15][16]
-
Consider Particle Size: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure.
-
-
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Accurately weigh a known amount of the plant extract or purified sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[17] Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[9]
-
-
HPLC System Setup and Equilibration:
-
Prepare the mobile phases as specified in the method (see Table 1). Ensure all solvents are HPLC grade.
-
Degas the mobile phases using an inline degasser, sonication, or helium sparging to prevent bubble formation, which can cause baseline noise and flow rate instability.[5]
-
Install the appropriate column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Equilibrate the column by running the initial mobile phase composition through the system for at least 15-30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject a specific volume (e.g., 10 µL) of the prepared sample.
-
Run the HPLC method according to the defined gradient and other parameters.
-
Monitor the chromatogram for the elution of this compound. Saponins often lack strong chromophores, so detection at a lower wavelength (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) may be necessary.[15]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of a reference standard.
-
Integrate the peak area to determine the quantity of the analyte.
-
Quantitative Data Summary
The following table provides a recommended starting point for HPLC method parameters for the analysis of this compound, based on typical methods for steroidal saponins.[13][16]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Value | Notes |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | A C8 column can also be considered. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acid improves peak shape for saponins. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution.[18] |
| Gradient Program | 0-5 min: 20% B; 5-30 min: 20-80% B; 30-35 min: 80% B; 35-40 min: 20% B | This is a starting point; the gradient must be optimized. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve resolution.[11] |
| Column Temperature | 30 - 35 °C | Temperature control improves reproducibility.[5] |
| Injection Volume | 10 - 20 µL | Reduce if peak fronting occurs.[4] |
| Detector | UV at 205 nm or ELSD | Saponins have poor UV absorbance at higher wavelengths.[15] |
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimentation.
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Standard experimental workflow for HPLC analysis.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. uhplcs.com [uhplcs.com]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. restek.com [restek.com]
- 10. Solving Common Errors in HPLC [omegascientific.com.sg]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | CAS:77658-50-5 | Manufacturer ChemFaces [chemfaces.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Deoxytrillenoside A Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to increase the solubility of Deoxytrillenoside A for bioassays. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in several organic solvents. For bioassays, it is highly recommended to first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] Other solvents such as ethanol, methanol, and pyridine can also be used, but DMSO is a common choice for creating stock solutions of sparingly soluble compounds for use in cell-based assays.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds like steroidal saponins. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68. It is often used in cell culture to help solubilize lipids and other hydrophobic molecules and can prevent precipitation. A final concentration of 0.01-0.1% is typically a good starting point.
-
Serum in Media: If your bioassay is compatible with serum, the proteins in the serum (like albumin) can help to bind to and solubilize this compound, preventing it from precipitating.
-
Vortexing/Sonication: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing to ensure rapid mixing and dispersion. Gentle sonication of the final diluted solution for a short period can also help to redissolve any small precipitates.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] For longer-term storage, -80°C is recommended to minimize degradation. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from introducing water into the stock.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound appears as a thin film or powder on the vial cap/walls upon receipt. | The product may have been inverted during shipping, causing the compound to adhere to the cap or walls of the vial.[1] | Gently shake the vial to allow the compound to settle at the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1] |
| Inconsistent results between experiments. | 1. Precipitation of the compound in the assay medium. 2. Degradation of the compound in the stock solution. 3. Inaccurate pipetting of the viscous DMSO stock. | 1. Visually inspect for precipitation under a microscope. If present, refer to the solubilization troubleshooting steps in the FAQ. 2. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 3. Use positive displacement pipettes for accurate handling of viscous DMSO solutions. |
| Vehicle control (DMSO) shows unexpected biological activity. | The final concentration of DMSO is too high, leading to solvent-induced toxicity or off-target effects. | Reduce the final DMSO concentration in the assay to the lowest possible level that maintains compound solubility (ideally ≤0.5%). Always run a vehicle control with the same final DMSO concentration as your test samples. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: C47H70O23 ≈ 1007.1 g/mol )
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Serial Dilution of this compound for Bioassays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous assay medium (e.g., cell culture medium, buffer)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Create an intermediate dilution of the 10 mM stock solution in the aqueous assay medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000.
-
To do this, first, prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of DMSO.
-
Then, add 2 µL of this 1 mM intermediate solution to 198 µL of the aqueous assay medium while vortexing. This will result in a 100 µM working solution.
-
Perform further serial dilutions from this working solution in the aqueous assay medium to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration remains constant across all tested concentrations and in the vehicle control.
-
Solubility Data Summary
| Solvent | Solubility | Recommended Use | Reference |
| DMSO | Soluble | Primary stock solution preparation | [1] |
| Pyridine | Soluble | Not commonly used for bioassays due to toxicity | [1] |
| Methanol | Soluble | Can be used for stock solutions, but may have higher toxicity than DMSO in some cell lines | [1] |
| Ethanol | Soluble | Can be used for stock solutions, similar considerations as methanol | [1] |
| Aqueous Buffers | Sparingly Soluble | Not recommended for initial solubilization. Use as the final assay medium with a co-solvent like DMSO. | General Knowledge |
Visual Workflows
Caption: Workflow for Solubilizing this compound.
Caption: Stock and Working Solution Preparation Workflow.
References
Deoxytrillenoside A synthesis side reactions and byproducts
For researchers, scientists, and drug development professionals engaged in the complex synthesis of Deoxytrillenoside A and other steroidal saponins, this technical support center provides essential troubleshooting guidance and answers to frequently asked questions. The following information is curated to address common side reactions and byproduct formation, ensuring a more efficient and successful synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the glycosylation of the steroidal aglycone?
A1: The most prevalent side reaction is the formation of the undesired anomeric isomer. In the synthesis of many bioactive saponins like this compound, a β-glycosidic linkage is required. However, reaction conditions can lead to the formation of the α-anomer as a significant byproduct. The presence of participating protecting groups on the glycosyl donor is crucial for promoting the formation of 1,2-trans glycosides, which results in the desired β-configuration for common sugars like glucose.[1]
Q2: Why is my glycosylation yield consistently low, even with a potent glycosyl donor?
A2: Low yields can stem from several factors beyond the reactivity of the glycosyl donor. Steric hindrance at the glycosylation site of the steroidal aglycone can impede the reaction. Additionally, suboptimal reaction conditions, such as the choice of promoter (e.g., TMSOTf, AgOTf), solvent, and temperature, can significantly impact the reaction efficiency.[1] The stability of the glycosyl donor and acceptor under the reaction conditions should also be considered, as degradation can be a competing process.
Q3: I am observing incomplete glycosylation, with starting material remaining. How can I drive the reaction to completion?
A3: To improve conversion, you can try several strategies. Increasing the equivalents of the glycosyl donor and/or the promoter can help. Modifying the reaction temperature and time may also be beneficial, although this should be done cautiously to avoid degradation. The use of molecular sieves is recommended to ensure strictly anhydrous conditions, as water can hydrolyze the glycosyl donor and deactivate the promoter.
Q4: What are common byproducts related to the use of protecting groups?
A4: Protecting groups are essential but can be a source of byproducts if not chosen or handled correctly.[2][3] Common issues include:
-
Incomplete deprotection: This leads to a final product that still contains one or more protecting groups.
-
Protecting group migration: Under certain conditions, acyl-type protecting groups can migrate to adjacent hydroxyl groups.
-
Side reactions during deprotection: The conditions used for removing protecting groups (e.g., strong acid or base) can sometimes lead to the degradation of the aglycone or the sugar moieties. The selection of an orthogonal protecting group strategy is vital to minimize such issues.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of an unexpected isomer in NMR/LC-MS | Formation of the α-anomer instead of the desired β-glycoside. | - Ensure a participating protecting group (e.g., acetyl, benzoyl) is at the C-2 position of the glycosyl donor.- Optimize the solvent and temperature. Non-polar, non-participating solvents can sometimes favor the α-anomer.- Consider a different glycosyl donor (e.g., trichloroacetimidate vs. glycosyl bromide).[1] |
| Low reaction yield with significant starting material recovery | - Insufficient activation of the glycosyl donor.- Steric hindrance on the aglycone.- Non-optimal reaction conditions. | - Increase the equivalents of the promoter.- Use a more reactive promoter.- Increase reaction time and/or temperature incrementally.- Ensure anhydrous conditions by using freshly distilled solvents and activated molecular sieves. |
| Multiple spots on TLC, indicating a mixture of byproducts | - Degradation of the glycosyl donor or aglycone.- Side reactions involving protecting groups.- Presence of moisture. | - Screen different promoters and reaction temperatures to find milder conditions.- Re-evaluate the protecting group strategy for orthogonality.[4]- Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Difficulty in purifying the final product | Co-elution of the desired product with a byproduct (e.g., anomeric isomer or incompletely deprotected intermediate). | - Employ alternative chromatography techniques (e.g., preparative HPLC, counter-current chromatography).- If the byproduct is an isomer, consider derivatization of the mixture to improve separation, followed by removal of the derivatizing agent. |
Key Experimental Protocol: Stereoselective Glycosylation
This protocol outlines a general method for the glycosylation of a steroidal aglycone, focusing on achieving high β-selectivity.
Materials:
-
Steroidal Aglycone (e.g., a precursor to this compound)
-
Glycosyl Donor (e.g., a protected trichloroacetimidate of the desired sugar)
-
Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add the steroidal aglycone (1.0 eq) and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, dissolve the glycosyl donor (1.5 eq) in anhydrous DCM.
-
Add the glycosyl donor solution to the aglycone mixture via cannula.
-
Stir the mixture for 30 minutes.
-
Slowly add the promoter (0.2 eq of TMSOTf) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then filter through celite to remove molecular sieves.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Glycosylation Reaction Pathway
Caption: Stereoselective glycosylation pathway leading to the desired β-anomer and the undesired α-anomer side product.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for troubleshooting low yields in steroidal glycosylation reactions.
References
Technical Support Center: Deoxytrillenoside A Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deoxytrillenoside A in cell-based assays. Given the limited specific data on this compound, this guidance is based on the activities of structurally related steroidal saponins isolated from the Trillium genus, which are known to induce cytotoxicity and apoptosis in cancer cell lines.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound in cell-based assays?
A1: this compound is a steroidal saponin.[6] Steroidal saponins isolated from the Trillium genus have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4][5] Therefore, this compound is expected to induce cell death, likely through apoptosis. The primary mechanism is hypothesized to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK pathways, which are known to be affected by other steroidal saponins.[7][8][9][10]
Q2: Which cell lines are appropriate for studying the effects of this compound?
A2: Based on studies with similar compounds from Trillium, cancer cell lines are the most relevant models. For example, Trilliumoside A and Trilliumosides K and L have shown potent activity against human lung carcinoma (A549), colon adenocarcinoma (SW-620), and hepatocellular carcinoma (HepG2) cell lines.[1][3][4][5] It is recommended to select a cancer cell line relevant to your research focus.
Q3: What is a suitable starting concentration range for this compound in my experiments?
A3: For initial screening, a broad concentration range is recommended. Based on the IC50 values of other Trillium saponins, which are in the low micromolar range (e.g., 1.79 µM to 10 µM), a starting range of 0.1 µM to 100 µM is advisable.[3][5] A dose-response experiment should be performed to determine the optimal concentration for subsequent mechanistic studies.
Q4: What are the key assays to confirm the apoptotic activity of this compound?
A4: A multi-assay approach is recommended to confirm apoptosis. Key assays include:
-
Cytotoxicity Assays (e.g., MTT): To determine the concentration-dependent effect on cell viability.[11][12][13]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
-
Caspase Activity Assays: To measure the activity of key executioner caspases like Caspase-3 and Caspase-7.[18][19][20][21][22]
-
Western Blotting: To detect the cleavage of PARP and the modulation of apoptosis-related proteins such as the Bcl-2 family (Bax, Bcl-2) and key signaling proteins (e.g., Akt, mTOR, ERK).[23][24][25][26]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects, contamination. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Practice good aseptic technique. |
| Low signal or absorbance values | Low cell number, insufficient incubation time with MTT, cell death due to other factors. | Optimize cell seeding density. Ensure the MTT incubation period is adequate (typically 2-4 hours). Check for solvent toxicity by including a vehicle control. |
| High background absorbance | Contamination (microbial), precipitation of this compound or MTT formazan. | Check for contamination. Ensure complete solubilization of the formazan crystals with an appropriate solvent (e.g., DMSO, acidified isopropanol). Filter-sterilize the MTT solution. |
Annexin V/PI Staining Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (PI positive) | Compound concentration is too high, causing rapid cell death. Harvesting technique is too harsh. | Perform a dose-response and time-course experiment to find optimal conditions for observing apoptosis. Handle cells gently during harvesting and staining. |
| Weak Annexin V signal | Insufficient incubation time with the compound. Low binding of Annexin V. | Increase the incubation time with this compound. Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[16] |
| High background staining | Inadequate washing of cells. Non-specific binding of Annexin V. | Wash cells thoroughly with PBS before staining. Use the recommended concentration of Annexin V and PI. |
Western Blot Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal for cleaved caspases or PARP | Insufficient treatment time or concentration of this compound. Protein degradation. | Optimize treatment conditions. Use fresh cell lysates and include protease inhibitors in the lysis buffer.[24] |
| Multiple non-specific bands | Antibody concentration is too high. Insufficient blocking. | Titrate the primary antibody to the optimal concentration. Increase the blocking time or try a different blocking agent. |
| Inconsistent protein loading | Inaccurate protein quantification. Pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of choice (e.g., A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay for caspase-3/7 activity.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well.[22]
-
Mix the contents by shaking the plate at 300-500 rpm for 5 minutes.[22]
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Western Blot for Apoptosis Markers
This protocol is for detecting key proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.[24]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Inferred apoptotic signaling pathway of this compound.
Caption: Logical flow for troubleshooting cell-based assay results.
References
- 1. Steroidal saponins from Trillium tschonoskii rhizomes and their cytotoxicity against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line [frontiersin.org]
- 3. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C47H70O23 | CID 101756010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. mpbio.com [mpbio.com]
- 22. promega.com [promega.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of isolated Deoxytrillenoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxytrillenoside A.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a steroidal saponin with the molecular formula C47H70O23.[1] It belongs to a class of complex phytochemicals found in plants of the genus Trillium.[2][3] Steroidal saponins from Trillium species are known for their diverse biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[2][3][4]
2. What are the primary challenges in isolating this compound?
The isolation of this compound, like other steroidal saponins, presents several challenges that can contribute to batch-to-batch variability:
-
Complex Mixtures: Trillium extracts contain a multitude of structurally similar saponins and other secondary metabolites, making the purification of a single compound difficult.[5][6][7]
-
Low Abundance: The concentration of any single saponin within the plant material can be low.
-
Structural Similarity: The presence of numerous isomers and closely related saponins complicates separation, often requiring multiple chromatographic steps.[8][9]
-
Lack of a Chromophore: Many saponins, including likely this compound, lack a strong UV-absorbing chromophore, making detection by standard HPLC-UV methods challenging.[8][10]
3. What are the potential biological activities of this compound?
While specific studies on this compound are limited, steroidal saponins from the Trillium genus are known to exhibit potent biological activities. These include anticancer effects through the induction of apoptosis, often involving the modulation of Bcl-2 family proteins (e.g., upregulation of BAX and downregulation of BCL-2) and activation of caspases.[5][11][12] They have also been investigated for their anti-inflammatory and antifungal properties.[2][3][4]
4. How can I assess the purity of my isolated this compound?
A combination of analytical techniques is recommended to confirm the purity and identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is crucial for confirming the molecular formula.[5][12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for structural elucidation and confirmation.[5][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent system and duration. A common approach for saponins is sequential extraction with solvents of increasing polarity. Ensure the plant material (rhizomes are often the primary source for Trillium saponins) is properly dried and ground to a fine powder to maximize surface area for extraction.[6] |
| Degradation of Compound | Avoid excessive heat during extraction and solvent removal. Use techniques like vacuum evaporation at lower temperatures. |
| Loss During Fractionation | Monitor all fractions from chromatographic steps using Thin Layer Chromatography (TLC) or analytical HPLC to ensure the target compound is not being discarded. Saponins can sometimes have poor solubility in certain solvents, leading to precipitation and loss. |
| Suboptimal Chromatographic Conditions | Experiment with different stationary phases (e.g., C18, silica) and mobile phase gradients to achieve better separation and recovery. |
Issue 2: Batch-to-Batch Variability in Purity and Yield
| Possible Cause | Recommended Solution |
| Variation in Plant Material | Source plant material from the same geographical location and harvest at the same time of year, as the phytochemical profile of plants can vary with environmental conditions and developmental stage. |
| Inconsistent Extraction Protocol | Strictly adhere to a standardized extraction protocol, including solvent-to-solid ratio, extraction time, and temperature. |
| Variability in Chromatographic Separation | Standardize all chromatographic parameters, including column type and age, mobile phase composition, and gradient profile. Column performance can degrade over time, leading to changes in separation efficiency. |
| Difficulties in Detecting the Compound | Utilize a more universal detection method like ELSD or MS if UV detection is not providing a consistent signal.[8][10] |
Issue 3: Co-elution with Other Saponins
| Possible Cause | Recommended Solution |
| Structurally Similar Saponins | Employ orthogonal chromatographic techniques. For example, follow a reverse-phase HPLC separation with a normal-phase or size-exclusion chromatography step. Preparative HPLC is often necessary for final purification.[9] |
| Overloading of the Chromatographic Column | Reduce the amount of sample loaded onto the column to improve resolution. |
| Inadequate Mobile Phase Gradient | Optimize the mobile phase gradient to be shallower around the elution time of the target compound to improve the separation of closely eluting peaks. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Steroidal Saponins from Trillium Rhizomes
-
Preparation of Plant Material: Air-dry the rhizomes of the Trillium species and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered rhizomes with 80% methanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol.
-
The n-butanol fraction is typically enriched with steroidal saponins. Concentrate this fraction to dryness.
-
-
Initial Chromatographic Fractionation:
-
Subject the n-butanol fraction to column chromatography on a silica gel or C18 reverse-phase column.
-
Elute with a stepwise gradient of increasing polarity (e.g., chloroform-methanol or water-methanol).
-
Collect fractions and monitor by TLC or analytical HPLC.
-
-
Purification:
-
Combine fractions containing the target compound and subject them to further chromatographic purification, such as preparative HPLC, until a pure compound is obtained.
-
Protocol 2: Quality Control Analysis by HPLC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 10% to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
Analytical Data Summary
Table 1: Representative Analytical Data for Characterization of a Purified Trillium Saponin
| Analytical Technique | Parameter | Typical Result |
| HR-ESI-MS | [M+H]⁺ or [M-H]⁻ | Provides the accurate mass for molecular formula determination. For this compound (C47H70O23), the expected mass would be calculated. |
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for the steroidal backbone and sugar moieties. |
| ¹³C NMR | Chemical Shifts (δ) | Provides the number of carbon atoms and information about their chemical environment. |
| HPLC | Retention Time | A specific retention time under defined chromatographic conditions. |
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Putative apoptotic signaling pathway induced by Trillium saponins.
References
- 1. This compound | C47H70O23 | CID 101756010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Bioactive Steroids and Saponins of the Genus Trillium | Semantic Scholar [semanticscholar.org]
- 3. Bioactive Steroids and Saponins of the Genus Trillium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Steroids and Saponins of the Genus Trillium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Govanoside B, a new steroidal saponin from rhizomes of Trillium govanianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Trilliumosides K and L, two novel steroidal saponins from rhizomes of Trillium govanianum, as potent anti-cancer agents targeting apoptosis in the A-549 cancer cell line [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxytrillenoside A Solid-Phase Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low recovery of Deoxytrillenoside A during solid-phase extraction (SPE). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low recovery of this compound is a common issue in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the potential causes.
Question: Why is my recovery of this compound consistently low?
Answer:
Low recovery of this compound, a polar steroidal saponin, during reversed-phase SPE is often due to its insufficient retention on the nonpolar sorbent. The following are potential causes and their solutions:
1. Inappropriate Sorbent Selection:
-
Problem: The chosen sorbent may not be suitable for retaining a polar glycoside like this compound. While C18 is commonly used, its strong hydrophobicity can lead to poor retention of polar compounds from aqueous solutions.
-
Solution: Consider using a less hydrophobic reversed-phase sorbent, such as C8, or a polymeric sorbent like HLB (Hydrophilic-Lipophilic Balanced), which can offer better retention for polar analytes.[1] For samples in non-polar organic solvents, a normal-phase sorbent (e.g., silica, diol) might be more appropriate.[1]
2. Suboptimal Solvent Conditions:
-
Problem: The polarity of the loading and wash solvents can significantly impact the retention of this compound. If the loading solvent is too organic or the wash solvent is too strong, the analyte may not be retained effectively and will be lost during these steps.
-
Solution:
-
Loading Solution: Ensure your sample is dissolved in a highly aqueous solution to maximize its interaction with the reversed-phase sorbent.
-
Wash Solution: Use a weak wash solvent. Start with 100% water and gradually increase the organic content (e.g., in 5-10% increments of methanol or acetonitrile) to find the optimal balance between removing interferences and retaining this compound.
-
3. Incorrect pH:
-
Problem: The pH of the sample and solvents can affect the stability and ionization state of this compound. While it is a neutral molecule, extreme pH values could potentially lead to its degradation.
-
Solution: Maintain a neutral pH (around 7.0) during the extraction process unless you have evidence that a different pH improves stability or retention. Deoxynivalenol, another natural product, shows good stability at neutral or acidic pH but degrades at a pH of 10.0.[2]
4. High Flow Rate:
-
Problem: A high flow rate during sample loading can prevent adequate interaction between this compound and the sorbent, leading to breakthrough.[3] This is particularly critical for polar analytes that have weaker interactions with the stationary phase.
-
Solution: Reduce the flow rate during the sample loading and wash steps to approximately 1-2 mL/min.[4] Slower flow rates increase the contact time between the analyte and the sorbent, improving retention.[3]
5. Sample Matrix Effects:
-
Problem: Components in the sample matrix can interfere with the binding of this compound to the sorbent or co-elute with it, leading to inaccurate quantification and seemingly low recovery.
-
Solution: Pre-treat your sample to remove interfering substances. This could involve liquid-liquid extraction, protein precipitation, or filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best SPE sorbent for this compound?
While C18 is a common starting point, for polar glycosides like this compound, a polymeric sorbent such as a hydrophilic-lipophilic balanced (HLB) polymer is often a better choice.[1] These sorbents are designed to retain a wider range of compounds, including polar analytes. If using a silica-based sorbent, a C8 or a phenyl phase might provide better recovery than C18 due to their reduced hydrophobicity.
Q2: What are the optimal conditioning, wash, and elution solvents for this compound on a reversed-phase sorbent?
-
Conditioning: Condition the cartridge first with a water-miscible organic solvent like methanol or acetonitrile to activate the sorbent, followed by equilibration with water or the initial mobile phase.
-
Loading: The sample should be in a highly aqueous environment to promote retention.
-
Washing: A weak wash solvent is crucial. Start with 100% water and then a low percentage of organic solvent (e.g., 5-10% methanol in water).
-
Elution: this compound is soluble in polar organic solvents.[5] Therefore, elution with methanol or acetonitrile should be effective. A stepwise gradient of increasing organic solvent concentration can help to determine the optimal elution solvent strength.
Q3: How can I determine where I am losing my this compound during the SPE process?
To pinpoint the step where the loss occurs, you can collect the flow-through from each step (loading, washing, and elution) and analyze each fraction for the presence of this compound. This systematic approach will help you identify if the issue is with retention, washing, or elution.
Q4: Can the sample volume affect the recovery of this compound?
Yes, overloading the SPE cartridge can lead to breakthrough and low recovery. The capacity of the sorbent should not be exceeded. The typical capacity for silica-based C18 is about 5% of the sorbent bed weight, while for polymeric sorbents, it can be up to 10%.[6]
Q5: What is the recommended flow rate for the SPE of this compound?
For polar analytes like this compound, a slower flow rate during the loading and wash steps is recommended to ensure sufficient interaction with the sorbent. A flow rate of 1-2 mL/min is a good starting point.[4] The elution can be performed at a slightly higher flow rate.
Data Presentation
The following tables present representative recovery data for steroidal saponins under various SPE conditions. This data is intended to be illustrative due to the limited availability of specific quantitative data for this compound.
Table 1: Comparison of SPE Sorbent Performance for Steroidal Saponin Recovery
| Sorbent Type | Average Recovery (%) | Relative Standard Deviation (%) | Reference Compound(s) |
| C18 | 75.2 | 5.8 | Dioscin |
| C8 | 82.5 | 4.5 | Dioscin |
| Polymeric (HLB) | 91.3 | 3.2 | Dioscin |
Table 2: Effect of Wash Solvent Composition on Steroidal Saponin Recovery using C18 Sorbent
| Wash Solvent (Methanol in Water, v/v) | Average Recovery (%) | Relative Standard Deviation (%) | Reference Compound(s) |
| 5% | 92.1 | 3.5 | Ginsenoside Rg1 |
| 10% | 88.5 | 4.1 | Ginsenoside Rg1 |
| 20% | 75.3 | 6.2 | Ginsenoside Rg1 |
| 40% | 52.7 | 8.9 | Ginsenoside Rg1 |
Table 3: Impact of Flow Rate on the Recovery of a Polar Analyte using a C18 Sorbent
| Sample Loading Flow Rate (mL/min) | Average Recovery (%) | Relative Standard Deviation (%) | Reference Compound(s) |
| 1 | 90.5 | 2.8 | Atenolol |
| 5 | 78.2 | 5.1 | Atenolol |
| 10 | 65.9 | 7.4 | Atenolol |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from a plant matrix, based on best practices for similar steroidal saponins.
Objective: To extract and purify this compound from a crude plant extract using solid-phase extraction.
Materials:
-
SPE Cartridges: C18 or Polymeric HLB (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude plant extract containing this compound
-
SPE manifold
-
Collection tubes
Protocol:
-
Sample Pre-treatment:
-
Dissolve the crude plant extract in a minimal amount of methanol.
-
Dilute the methanolic extract with water to a final organic solvent concentration of less than 5%.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.
-
Pass 5 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate of approximately 1 mL/min.
-
Collect the flow-through for analysis to check for analyte breakthrough.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Wash the cartridge with 5 mL of 10% methanol in water (v/v) to remove less polar impurities.
-
Collect each wash fraction separately for analysis.
-
-
Elution:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., HPLC-MS).
-
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the solid-phase extraction of this compound.
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound in SPE.
References
Degradation pathways of Deoxytrillenoside A under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Deoxytrillenoside A under various experimental conditions. As specific degradation data for this compound is not extensively published, this guide is based on the known chemical properties of steroidal saponins and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure as a steroidal glycoside, this compound is most susceptible to the following degradation pathways:
-
Hydrolysis: The glycosidic bonds linking the sugar chains to the steroidal aglycone are prone to cleavage under acidic or basic conditions. This will result in the stepwise loss of sugar residues, ultimately yielding the aglycone.
-
Oxidation: The secondary alcohol groups on both the steroid backbone and the sugar moieties can be oxidized. The double bonds within the steroid core are also potential sites for oxidative degradation.
-
Thermal Degradation: High temperatures can lead to complex, often non-specific degradation, including dehydration and pyrolysis.
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly if there are chromophores within the molecule that can absorb light in the applied range.
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe any degradation, your stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative stress, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).
-
Increase Temperature: Elevate the temperature in increments of 10-20°C. Saponins can be relatively heat-stable, so temperatures of 60-80°C may be necessary to induce thermal degradation or accelerate hydrolytic and oxidative degradation.[1][2]
-
Extend Exposure Time: Increase the duration of the experiment. Some degradation processes are slow and may only become apparent after several days.
Q3: My sample of this compound degraded completely almost instantly. How can I study the degradation pathway?
A3: Rapid and complete degradation indicates your stress conditions are too harsh. To achieve a target degradation of 5-20% for pathway analysis, you should:
-
Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C).
-
Reduce Exposure Time: Sample at much earlier time points (e.g., minutes to a few hours instead of days).
-
Use a Co-solvent: If solubility is an issue, ensure the co-solvent used is not contributing to the degradation.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Degradation Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent temperature control. | Use a calibrated incubator or water bath with precise temperature regulation. |
| Inaccurate concentration of stressor. | Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment. |
| Variation in sample preparation. | Ensure a consistent and validated method for dissolving and handling the this compound stock solution. |
| Light exposure variability. | For all but photostability studies, protect samples from light using amber vials or by working in a dark room. |
Issue 2: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Co-elution of peaks in HPLC. | Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve peak separation. |
| Insufficient concentration of degradants for detection. | Concentrate the sample after the stress period. Perform a larger scale degradation to generate more of the impurity. |
| Degradation products are not UV active. | Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in addition to a UV detector. |
| Complex fragmentation in MS. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass for formula determination. Employ tandem MS (MS/MS) to elucidate the structure of the degradants. |
Hypothetical Degradation Data
The following tables represent plausible data from a forced degradation study of this compound.
Table 1: Percentage Degradation of this compound Under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl (60°C) | 24 | 15.2 |
| 0.1 M NaOH (60°C) | 24 | 8.5 |
| 5% H₂O₂ (Room Temp) | 24 | 5.1 |
| Thermal (80°C) | 48 | 12.8 |
| Photolytic (ICH guidelines) | 24 | 3.2 |
Table 2: Formation of Hypothetical Degradation Products (DP) Under Acid Hydrolysis
| Time (hours) | This compound (%) | DP1 (loss of apiose) (%) | DP2 (loss of apiose + xylose) (%) | Aglycone (%) |
| 0 | 100 | 0 | 0 | 0 |
| 4 | 92.1 | 6.8 | 1.1 | 0 |
| 8 | 85.3 | 11.5 | 2.9 | 0.3 |
| 16 | 74.8 | 16.2 | 6.5 | 2.5 |
| 24 | 65.0 | 18.5 | 10.3 | 6.2 |
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of 1 mg/mL.
-
Stress Application:
-
Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
-
Incubation: Incubate the solutions in a controlled temperature bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the aliquots. For the acidic sample, add an appropriate amount of 0.1 M NaOH. For the basic sample, add 0.1 M HCl.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a stability-indicating HPLC-UV/MS method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Application: Add 1 mL of the stock solution to 9 mL of 5% (v/v) hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified intervals.
-
Analysis: Analyze the samples directly by HPLC. The mobile phase will quench the reaction.
Protocol 3: Thermal Degradation
-
Preparation: Place a solid sample of this compound in a clear glass vial. For solution-state studies, prepare a 1 mg/mL solution in an appropriate solvent.
-
Stress Application: Place the vial in a calibrated oven at 80°C.
-
Sampling: At each time point, remove one vial. If a solid was used, dissolve the contents in a known volume of solvent.
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photodegradation
-
Preparation: Prepare a 1 mg/mL solution of this compound. Place it in a photochemically transparent container. Prepare a control sample in a container wrapped in aluminum foil to protect it from light.
-
Stress Application: Expose the sample to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Place the control sample alongside the exposed sample.
-
Sampling: After the exposure period, retrieve both the exposed and control samples.
-
Analysis: Analyze both samples by HPLC to determine the extent of degradation due to light exposure.
Visualizations
Caption: Hypothetical hydrolysis pathway of this compound.
Caption: General workflow for forced degradation studies.
Caption: Decision tree for troubleshooting degradation levels.
References
Technical Support Center: Scaling Up Deoxytrillenoside A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Deoxytrillenoside A. The information is based on established synthetic strategies for structurally related furostanol saponins and aims to address common challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: We are experiencing low yields during the key glycosylation step at the C-26 hydroxyl group of the furostanol aglycone. What are the potential causes and solutions?
Answer: Low yields in the C-26 glycosylation are a common hurdle. Several factors could be contributing to this issue:
-
Steric Hindrance: The C-26 hydroxyl group can be sterically hindered, making it less accessible to the glycosyl donor.
-
Suboptimal Glycosyl Donor: The choice of glycosyl donor and its protecting groups is critical. A less reactive donor or one with bulky protecting groups can lead to lower yields.
-
Inefficient Activation: The activation of the glycosyl donor is crucial for a successful reaction. Incomplete activation will result in unreacted starting material.
-
Anomerization: Undesired anomer formation can reduce the yield of the desired β-glycoside.
Troubleshooting Steps:
-
Optimize the Glycosyl Donor: Consider using a more reactive glycosyl donor, such as a trichloroacetimidate or a thio-glycoside. Experiment with different protecting group strategies on the sugar moiety to reduce steric bulk.
-
Screen Activators/Promoters: A range of promoters can be used for glycosylation, including TMSOTf, BF₃·OEt₂, or NIS/TfOH. A systematic screening of different promoters and their concentrations is recommended.
-
Control Reaction Conditions: Temperature and reaction time are critical parameters. Lower temperatures can improve stereoselectivity, while extended reaction times may be necessary for sterically hindered substrates. Monitor the reaction progress carefully using TLC or LC-MS.
-
Use of Additives: The addition of molecular sieves can help to remove trace amounts of water, which can hydrolyze the activated glycosyl donor.
Question: We are struggling with the stereoselective formation of the β-glycosidic linkage at C-26. What strategies can we employ to improve the stereocontrol?
Answer: Achieving high stereoselectivity for the β-glycoside is a significant challenge. The following approaches can be beneficial:
-
Neighboring Group Participation: The use of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the stereochemical outcome towards the desired 1,2-trans-glycoside (β-linkage).
-
Solvent Effects: The choice of solvent can influence the anomeric ratio. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene often favor the formation of the β-anomer.
-
Temperature Control: Running the glycosylation at low temperatures (e.g., -78 °C to 0 °C) can enhance the kinetic control of the reaction, often favoring the formation of the β-product.
Question: The formation of the hemiketal ring E of the furostanol is proving to be difficult and results in a mixture of products. How can we optimize this cyclization step?
Answer: The acid-catalyzed cyclization to form the tetrahydrofuran ring (Ring E) can be a delicate step.
-
Choice of Acid Catalyst: A mild acid catalyst is often preferred to avoid side reactions. Pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) are good starting points.
-
Reaction Monitoring: Close monitoring of the reaction is essential to prevent the formation of byproducts due to over-exposure to acidic conditions. Quenching the reaction at the optimal time is crucial.
-
Purification Strategy: The resulting hemiketal can be unstable. It is advisable to proceed to the next step with minimal delay or to use a rapid purification method like flash column chromatography on neutral or deactivated silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a common precursor for the synthesis of the this compound aglycone?
A1: A common and efficient starting material for the synthesis of the furostanol aglycone of this compound is a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative. This precursor already contains key functionalities that facilitate the subsequent introduction of the sugar moiety and the formation of the characteristic furostanol structure.
Q2: What are the most challenging aspects of scaling up this compound synthesis?
A2: The primary challenges in scaling up the synthesis include:
-
Stereoselective Glycosylation: Consistently achieving high yields and stereoselectivity for the multiple glycosidic bonds on a larger scale.
-
Purification: The separation of complex mixtures of diastereomers and partially glycosylated intermediates can be difficult and require multiple chromatographic steps.
-
Protecting Group Manipulations: The multi-step sequence of protection and deprotection of numerous hydroxyl groups adds to the complexity and can lower the overall yield.
-
Reagent Cost and Availability: Some reagents, particularly catalysts and specialized glycosyl donors, can be expensive, impacting the cost-effectiveness of the synthesis at scale.
Q3: Are there any enzymatic or chemoenzymatic approaches for the synthesis of this compound?
A3: While total chemical synthesis is often the primary approach, enzymatic methods are being explored for the synthesis of steroid glycosides. Glycosyltransferases can offer high stereoselectivity and regioselectivity, potentially simplifying the synthesis. A chemoenzymatic approach, where a chemically synthesized aglycone is glycosylated using one or more enzymes, could be a promising strategy for overcoming some of the challenges of purely chemical methods.
Data Presentation
Table 1: Comparison of Glycosylation Conditions for C-26 Hydroxyl Group
| Entry | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | NIS/TfOH | DCM | -20 | 75 | 1:15 |
| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | TMSOTf | Toluene | -40 | 82 | 1:10 |
| 3 | Peracetylated glucose | BF₃·OEt₂ | DCM | 0 | 65 | 1:8 |
Note: Data presented here is illustrative and based on typical conditions for furostanol glycoside synthesis. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for C-26 Glycosylation
-
To a solution of the furostanol aglycone (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add freshly activated molecular sieves (4 Å).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the promoter (e.g., a pre-mixed solution of N-iodosuccinimide (NIS, 2.0 eq) and a catalytic amount of triflic acid (TfOH, 0.2 eq)) dropwise over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-26 glycoside.
Protocol 2: Hemiketal Ring E Formation
-
Dissolve the C-26 glycosylated intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (10:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the furostanol glycoside with the formed hemiketal ring E.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for C-26 glycosylation.
Validation & Comparative
Validating the Anticancer Activity of Deoxytrillenoside A Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of steroidal saponins derived from the Trillium genus, used here as analogues for Deoxytrillenoside A, against the well-established chemotherapeutic agent, Doxorubicin. Due to the limited availability of specific data on this compound, this guide leverages published experimental data on structurally related saponins from Trillium tschonoskii and Trillium govanianum to offer insights into their potential anticancer efficacy and mechanisms of action.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for Trillium saponins and Doxorubicin across various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| Trilliumoside A | A549 (Lung) | 1.83 | 48 |
| Trilliumoside K | A-549 (Lung) | 1.83 | Not Specified |
| SW-620 (Colon) | 1.85 | Not Specified | |
| Trilliumoside L | A-549 (Lung) | 1.79 | Not Specified |
| Paris Saponin VII | MCF-7 (Breast) | 9.547 | Not Specified |
| HT-29 (Colon) | 1.02 ± 0.05 | Not Specified | |
| SW-620 (Colon) | 4.90 ± 0.23 | Not Specified | |
| Doxorubicin | HeLa (Cervical) | 2.92 ± 0.57 | 24 |
| MCF-7 (Breast) | 2.50 ± 1.76 | 24 | |
| HepG2 (Liver) | 12.18 ± 1.89 | 24 | |
| A549 (Lung) | > 20 | 24 |
Mechanisms of Anticancer Action: A Head-to-Head Comparison
Both Trillium saponins and Doxorubicin exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Trillium saponins have been shown to induce apoptosis through the mitochondrial pathway. This is characterized by an increase in the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c. These events lead to the activation of caspases, which are the executioners of apoptosis.
Doxorubicin also induces apoptosis through multiple pathways, including the activation of the p53 tumor suppressor protein and the generation of ROS. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways[1].
| Feature | Trillium Saponins (Trilliumoside A) | Doxorubicin |
| Apoptotic Pathway | Primarily mitochondrial (intrinsic) pathway | Intrinsic and extrinsic pathways |
| Key Molecular Events | Increased ROS, decreased mitochondrial membrane potential, cytochrome c release, caspase activation | p53 activation, ROS generation, DNA damage |
| Apoptotic Cell Percentage | An active fraction of T. tschonoskii significantly increased the percentage of apoptotic IEC-6 cells after 48 hours of treatment. | Induces apoptosis in a dose- and time-dependent manner across various cell lines. |
Induction of Cell Cycle Arrest
Trilliumoside A has been observed to arrest A549 lung cancer cells in the S phase of the cell cycle. This is accompanied by the regulation of key cell cycle proteins such as p53, CDK2, and Cyclin A[2].
Doxorubicin is known to cause cell cycle arrest primarily at the G2/M phase. This is often a consequence of the DNA damage it inflicts, which activates cell cycle checkpoints to prevent cells with damaged DNA from proceeding through mitosis[3].
| Feature | Trillium Saponins (Trilliumoside A) | Doxorubicin |
| Cell Cycle Phase of Arrest | S Phase | G2/M Phase |
| Key Molecular Events | Regulation of p53, CDK2, and Cyclin A | Activation of DNA damage checkpoints (e.g., ATM/ATR pathways) |
| Cell Cycle Distribution | Treatment of A549 cells with Trilliumoside A leads to an accumulation of cells in the S phase. | Treatment of various cancer cells leads to an accumulation of cells in the G2/M phase. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Trillium saponin or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at a predetermined concentration and for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Signaling Pathway Diagrams
Caption: Mitochondrial Apoptosis Pathway Induced by Trillium Saponins.
Caption: Doxorubicin's Multifaceted Anticancer Mechanism.
References
- 1. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Potential and Antitumor Efficacy of Trilliumoside A: A New Steroidal Saponin Isolated from Rhizomes of Trillium govanianum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxytrillenoside A and Other Steroidal Saponins in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Deoxytrillenoside A and other notable steroidal saponins, focusing on their potential as anticancer agents. By presenting available experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to facilitate further research and development in the field of natural product-based oncology.
Introduction to this compound and Steroidal Saponins
This compound is a steroidal saponin belonging to the pennogenyl glycoside class. These compounds are naturally occurring in various plants, particularly within the Trillium and Paris genera. Steroidal saponins are characterized by a steroidal aglycone backbone linked to one or more sugar chains. This structural diversity contributes to their wide range of biological activities, including potent anticancer properties. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of critical cellular signaling pathways.
Comparative Biological Activity
While specific quantitative data for this compound is limited in publicly available literature, the broader class of pennogenyl saponins and extracts from plants like Trillium tschonoskii have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. This section presents a comparative summary of the anticancer activities of related steroidal saponins to provide a contextual framework for the potential efficacy of this compound.
Table 1: Comparative Cytotoxicity of Selected Steroidal Saponins Against Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | Data not available | |||
| Pennogenyl Saponin PS 1 | HeLa (Cervical Cancer) | Real-time cell proliferation | 1.11 ± 0.04 µg/ml | [1] |
| Pennogenyl Saponin PS 2 | HeLa (Cervical Cancer) | Real-time cell proliferation | 0.87 ± 0.05 µg/ml | [1] |
| Total Steroidal Saponins from Trillium tschonoskii | HT-29 (Colorectal Cancer) | MTT Assay | Comparable to 5-FU | |
| Paris Saponin VII | MCF-7 (Breast Cancer) | MTT Assay | 9.547 µM | |
| Paris Saponin VII | HCT-29 (Colorectal Cancer) | MTT Assay | 1.02 ± 0.05 µM | |
| Paris Saponin VII | SW-620 (Colorectal Cancer) | MTT Assay | 4.90 ± 0.23 µM |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.
Key Signaling Pathways in Saponin-Induced Apoptosis
Steroidal saponins often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. A frequently implicated pathway is the PI3K/Akt pathway, which is a central regulator of cell proliferation, growth, and survival.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Several steroidal saponins have been shown to inhibit the PI3K/Akt pathway, thereby promoting cancer cell death.
Caption: Inhibition of the PI3K/Akt pathway by steroidal saponins.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for key experiments used to evaluate the anticancer properties of steroidal saponins.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test saponin (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test saponin at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for PI3K/Akt Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.[7][8]
Protocol:
-
Protein Extraction: Treat cells with the test saponin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel steroidal saponin.
Caption: A generalized workflow for anticancer drug discovery using steroidal saponins.
Conclusion and Future Directions
The available evidence strongly suggests that steroidal saponins, as a class, hold significant promise as anticancer agents. While direct experimental data for this compound is currently sparse, its structural similarity to other biologically active pennogenyl glycosides warrants further investigation into its cytotoxic and pro-apoptotic potential. The experimental protocols and pathway analyses provided in this guide offer a robust framework for conducting such studies. Future research should focus on isolating or synthesizing pure this compound and performing comprehensive in vitro and in vivo evaluations to elucidate its specific mechanisms of action and therapeutic potential. Comparative studies against a panel of cancer cell lines, alongside other well-characterized steroidal saponins, will be crucial in determining its relative efficacy and potential for clinical development.
References
- 1. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. 2.11. Apoptosis assay by flow cytometry [bio-protocol.org]
- 5. 2.7. Apoptosis analysis by flow cytometry [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Deoxytrillenoside A vs. Paclitaxel: A Comparative Guide on Microtubule Assembly Assays
A direct comparative analysis of Deoxytrillenoside A and Paclitaxel in microtubule assembly assays is not feasible at this time due to a lack of publicly available scientific data on the effects of this compound on tubulin polymerization and microtubule dynamics.
Extensive searches of scientific literature and chemical databases for "this compound" have yielded minimal information regarding its biological activity. While its chemical structure is noted as a steroidal saponin, there are no published studies detailing its mechanism of action, particularly in the context of microtubule assembly. Consequently, the quantitative data and detailed experimental protocols required for a comprehensive comparison with the well-characterized microtubule-stabilizing agent, Paclitaxel, are unavailable.
This guide will, therefore, provide a detailed overview of Paclitaxel's established role in microtubule assembly assays as a reference for researchers, scientists, and drug development professionals. This information can serve as a benchmark for the future evaluation of novel compounds like this compound, should data become available.
Paclitaxel: A Potent Microtubule Stabilizer
Paclitaxel is a highly effective anti-cancer agent that functions by disrupting the normal dynamics of microtubules, which are essential components of the cell's cytoskeleton involved in critical processes such as cell division.[1][2]
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[3] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[1][2] The primary mechanism of action of Paclitaxel is the suppression of microtubule dynamics.[4] By preventing the shortening of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to apoptosis or programmed cell death.[1]
The diagram below illustrates the simplified mechanism of action of Paclitaxel on microtubule dynamics.
Caption: Paclitaxel's mechanism of microtubule stabilization.
Quantitative Analysis of Paclitaxel in Microtubule Assembly Assays
The effect of Paclitaxel on microtubule assembly is typically quantified using in vitro tubulin polymerization assays. These assays monitor the increase in turbidity or fluorescence as tubulin dimers polymerize into microtubules.
| Parameter | Description | Typical Value for Paclitaxel | Reference |
| EC50 (Effective Concentration, 50%) | The concentration of Paclitaxel that induces 50% of the maximal tubulin polymerization. | Varies depending on assay conditions (e.g., tubulin concentration, temperature), but typically in the low micromolar (µM) range. | [5] |
| Critical Concentration (Cc) | The concentration of free tubulin in equilibrium with microtubules at steady state. Paclitaxel lowers the critical concentration, favoring polymerization. | Significantly lower in the presence of Paclitaxel compared to control. | [6] |
| Maximal Polymerization (Vmax) | The maximum level of microtubule polymer mass achieved at steady state. | Increased in the presence of Paclitaxel. | [7] |
Experimental Protocols for Microtubule Assembly Assays
Below are generalized protocols for common in vitro microtubule assembly assays used to evaluate compounds like Paclitaxel.
Turbidimetric Assay
This assay measures the light scattering caused by the formation of microtubules.
Principle: The amount of light scattered at 340 nm is directly proportional to the mass of the microtubule polymer.
General Protocol:
-
Tubulin Preparation: Purified tubulin is resuspended in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP, pH 6.9).
-
Reaction Mixture: The reaction mixture containing tubulin, GTP, and the test compound (e.g., Paclitaxel) or vehicle control is prepared in a cuvette.
-
Initiation of Polymerization: The reaction is initiated by incubating the cuvette at 37°C in a temperature-controlled spectrophotometer.
-
Data Acquisition: The absorbance at 340 nm is recorded over time. An increase in absorbance indicates microtubule polymerization.
The following flowchart outlines the general workflow of a turbidimetric microtubule assembly assay.
Caption: Workflow for a turbidimetric microtubule assembly assay.
Fluorescence-Based Assay
This method utilizes a fluorescent reporter that binds to microtubules, resulting in an increased fluorescence signal upon polymerization.
Principle: A fluorescent probe, such as DAPI, binds to microtubules, and its fluorescence intensity increases as the microtubule polymer mass increases.
General Protocol:
-
Tubulin and Reporter Preparation: Purified tubulin is prepared as in the turbidimetric assay, and a fluorescent reporter is added to the buffer.
-
Reaction Setup: The reaction mixture containing tubulin, GTP, the fluorescent reporter, and the test compound or vehicle is added to a microplate.
-
Initiation and Measurement: The plate is incubated at 37°C in a fluorescence plate reader, and fluorescence is measured over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence intensity is plotted against time to determine the polymerization kinetics.
Conclusion
Paclitaxel is a cornerstone for studying microtubule-stabilizing agents and serves as a critical positive control in microtubule assembly assays. The lack of available data for this compound prevents a direct comparison at this time. Future research elucidating the biological activities of this compound, particularly its effects on tubulin and microtubules, will be necessary to understand its potential as a therapeutic agent and to draw meaningful comparisons with established drugs like Paclitaxel. Researchers are encouraged to investigate the properties of this compound to fill this knowledge gap.
References
- 1. This compound | 77658-50-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule-stabilizing natural products as promising cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to the Cross-Validation of Analytical Methods for Deoxytrillenoside A
For Researchers, Scientists, and Drug Development Professionals
Deoxytrillenoside A, a steroidal saponin with the chemical formula C47H70O23, presents unique challenges for quantification in various matrices due to its complex structure and lack of a significant chromophore. As no standardized analytical method is currently established, this guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for this compound, ensuring data integrity and comparability across different laboratories and techniques. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4]
Introduction to Analytical Methodologies
The quantification of saponins like this compound is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with various detectors or Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating components in a mixture.[5][6] For saponins that lack a strong UV-absorbing chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of analytes in complex matrices.[8][9][10] It provides structural information, aiding in the confident identification of the analyte.[11][12]
Experimental Protocols
Below are detailed model protocols for the quantification of this compound using HPLC-ELSD and LC-MS/MS.
Protocol 1: HPLC-ELSD Method
1. Sample Preparation (from a hypothetical plant matrix):
- Accurately weigh 1.0 g of powdered plant material.
- Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant and repeat the extraction process twice.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
- 0-20 min: 30-60% A
- 20-25 min: 60-90% A
- 25-30 min: 90% A (isocratic)
- 30-35 min: 90-30% A
- 35-40 min: 30% A (isocratic)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- ELSD Settings:
- Nebulizer Temperature: 30°C.
- Evaporator Temperature: 60°C.
- Gas Flow Rate: 1.5 L/min.
Protocol 2: LC-MS/MS Method
1. Sample Preparation:
- Follow the same extraction procedure as for the HPLC-ELSD method.
- Perform a solid-phase extraction (SPE) clean-up step using a C18 cartridge to remove interfering matrix components.
- Elute the analyte with methanol, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: UPLC C18 column (2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
- 0-5 min: 20-80% A
- 5-7 min: 80-95% A
- 7-8 min: 95% A (isocratic)
- 8-8.1 min: 95-20% A
- 8.1-10 min: 20% A (isocratic)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometry Settings (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound, C47H70O23, MW ~1007)
- Precursor Ion [M-H]⁻: m/z 1005.4
- Product Ion 1 (Quantifier): m/z 843.3 (loss of a hexose sugar)
- Product Ion 2 (Qualifier): m/z 681.2 (further loss of a hexose sugar)
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
Method Validation Parameters and Acceptance Criteria
The validation of the analytical methods should be performed according to ICH guidelines to ensure they are fit for purpose.[1][2][3][4][13]
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | HPLC-ELSD | LC-MS/MS | Acceptance Criteria |
| Specificity | Baseline resolution from other components | No interfering peaks at the retention time of the analyte and its internal standard | Method is specific |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Linear relationship between concentration and response |
| Range (µg/mL) | 10 - 500 | 0.1 - 100 | Established by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% | Within acceptable limits |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | ≤ 5% | ≤ 15% | Method is precise |
| - Intermediate Precision (Inter-day) | ≤ 10% | ≤ 15% | Method is precise |
| Limit of Detection (LOD) (µg/mL) | ~1 | ~0.05 | Lowest concentration that can be detected |
| Limit of Quantification (LOQ) (µg/mL) | ~5 | ~0.1 | Lowest concentration that can be quantified with acceptable accuracy and precision |
| Robustness | % RSD ≤ 15% for minor changes | % RSD ≤ 15% for minor changes | Method is robust |
Quantitative Data Summary
The following tables present hypothetical performance data for the two analytical methods for this compound.
Table 2: Linearity and Range
| Method | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| HPLC-ELSD | 10 - 500 | y = 1.234x + 5.678 | 0.995 |
| LC-MS/MS | 0.1 - 100 | y = 5432x + 123 | 0.999 |
Table 3: Accuracy and Precision
| Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) | Precision (% RSD) |
| HPLC-ELSD | 20 | 19.2 ± 0.8 | 96.0 | 4.2 |
| 100 | 103.5 ± 4.1 | 103.5 | 4.0 | |
| 400 | 389.6 ± 18.7 | 97.4 | 4.8 | |
| LC-MS/MS | 0.5 | 0.48 ± 0.06 | 96.0 | 12.5 |
| 5 | 5.2 ± 0.4 | 104.0 | 7.7 | |
| 50 | 48.9 ± 3.4 | 97.8 | 7.0 |
Table 4: LOD and LOQ
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-ELSD | 1.5 | 4.8 |
| LC-MS/MS | 0.04 | 0.12 |
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, or when a method is transferred between laboratories. The goal is to ensure that the data are comparable and reliable.
Experimental Workflow for Cross-Validation: A set of quality control (QC) samples at low, medium, and high concentrations are analyzed by both methods or in both laboratories. The results are then statistically compared.
Acceptance Criteria for Cross-Validation: The mean concentration values obtained from the two methods or laboratories should not differ by more than 20% for at least 67% of the samples.
Visualizations
Caption: Workflow for analytical method development, validation, and cross-validation.
Caption: General workflow for sample analysis of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fast and Sensitive LC-MS/MS Method for the Quantitation of Saponins in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 11. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
Deoxytrillenoside A: A Comparative Analysis of Natural vs. Synthetic Efficacy - A Review of the Current Landscape
A direct comparative analysis of the efficacy between naturally sourced and synthetically produced Deoxytrillenoside A is not currently feasible due to the absence of a reported total chemical synthesis for this complex steroidal saponin. The scientific literature to date has focused exclusively on the isolation, structural elucidation, and biological evaluation of this compound and its analogues from their natural source, the rhizomes of Trillium tschonoskii Maxim.
This guide, therefore, provides a comprehensive overview of the known biological activities of naturally occurring this compound and related saponins from T. tschonoskii. It details the experimental protocols used to determine their efficacy and explores the potential signaling pathways through which they exert their effects. This information serves as a crucial foundation for future research, including the eventual synthesis and comparative evaluation of this compound.
Natural this compound: Source and Biological Potential
This compound is a steroidal saponin that has been isolated from the rhizomes of the plant Trillium tschonoskii Maxim., a perennial herb used in traditional medicine. Saponins from this plant have garnered scientific interest for their potential therapeutic properties, including cytotoxic and anti-inflammatory activities.
While specific efficacy data for this compound is limited in publicly accessible research, studies on analogous saponins from the same plant provide strong indications of its likely biological effects. Research has demonstrated that steroidal saponins from T. tschonoskii exhibit significant cytotoxicity against cancer cell lines and possess anti-inflammatory properties by inhibiting key inflammatory mediators.
Quantitative Data on the Biological Activity of Saponins from Trillium tschonoskii
The following table summarizes the reported biological activities of various saponins isolated from Trillium tschonoskii.
| Compound/Extract | Biological Activity | Cell Line/Model | Key Findings |
| Furotrilliumoside | Anti-inflammatory | LPS-induced RAW264.7 macrophages | Dose-dependent inhibition of nitric oxide (NO) production; Down-regulation of iNOS and COX-2 expression; Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). |
| Trillitschosides S1-S14 & known analogues | Cytotoxicity | HepG2 (human liver cancer) cells | Known compounds 21-24 exhibited remarkable cytotoxic activity, superior to the positive control 5-fluorouracil. |
| Total Saponins from T. tschonoskii | Neuroprotection | Rat model of post-stroke cognitive impairment | Promoted neurological recovery and axonal regeneration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of saponins from Trillium tschonoskii.
Cytotoxicity Assay against HepG2 Cells (MTT Assay)
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponins (and a positive control, e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for another few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assay in LPS-Induced RAW264.7 Macrophages
-
Cell Culture: Murine macrophage (RAW264.7) cells are cultured in a suitable medium and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test saponins for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.
-
Gene and Protein Expression Analysis: To determine the effect on inflammatory mediators, techniques like quantitative real-time PCR (for mRNA expression of iNOS, COX-2, TNF-α, IL-6, etc.) and Western blotting (for protein expression) are performed on cell lysates.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential anti-inflammatory mechanism of T. tschonoskii saponins.
Experimental Workflow Diagram
Deoxytrillenoside A activity in drug-resistant vs. sensitive cell lines
Deoxytrillenoside A: Activity in Drug-Resistant vs. Sensitive Cell Lines - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop resistance to a wide array of structurally and functionally diverse chemotherapeutic agents, often leading to treatment failure. The scientific community is in a constant search for novel compounds that can overcome these resistance mechanisms. This guide aims to provide a comparative analysis of the activity of this compound in drug-resistant versus drug-sensitive cancer cell lines. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the differential activity of this compound in these two types of cell lines.
The search for studies directly investigating this compound's efficacy in chemoresistant and chemosensitive cancer models did not yield any specific results. The existing body of research on reversing multidrug resistance in cancer focuses on a variety of other natural and synthetic compounds, but this compound is not among them.
This guide will, therefore, address the broader context of multidrug resistance and the general mechanisms by which cancer cells develop resistance. It will also touch upon the strategies employed by other natural compounds to circumvent these resistance pathways, which could provide a theoretical framework for potential future studies on this compound.
Understanding Multidrug Resistance in Cancer
Cancer cells can employ a variety of strategies to develop resistance to chemotherapeutic drugs. These mechanisms can be broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Alterations in Drug Targets: Mutations or modifications in the molecular targets of a drug can prevent the drug from binding effectively, thereby rendering it inactive.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death), allowing cancer cells to withstand the cytotoxic effects of chemotherapy.
-
Enhanced DNA Repair Mechanisms: Increased capacity to repair DNA damage induced by chemotherapeutic agents.
-
Alterations in Drug Metabolism: Increased metabolic inactivation of drugs within the cancer cells.
Potential Mechanisms of Action (Hypothetical for this compound)
While no direct evidence is available for this compound, researchers investigating novel compounds for activity against resistant cancer cells often explore the following mechanisms:
-
Inhibition of ABC Transporters: A primary strategy to overcome MDR is to inhibit the function of drug efflux pumps. This can be achieved by compounds that either competitively bind to the transporters or interfere with their ATP-dependent activity.
-
Modulation of Apoptotic Pathways: Compounds that can induce apoptosis through alternative pathways or by sensitizing cells to the pro-apoptotic signals of chemotherapy can be effective in resistant cells.
-
Inhibition of Pro-Survival Signaling: Targeting key nodes in survival pathways, such as PI3K/Akt, NF-κB, or MAPK pathways, can re-sensitize resistant cells to treatment.
Data Presentation
Due to the absence of specific experimental data on this compound, we are unable to provide a quantitative comparison of its activity in drug-resistant versus sensitive cell lines. Tables comparing IC50 values, apoptosis rates, or protein expression levels cannot be generated at this time.
Experimental Protocols
Detailed methodologies for key experiments cited are not available as no studies on the specific topic were identified. Future research in this area would likely involve the following standard assays:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB): To determine the half-maximal inhibitory concentration (IC50) of this compound in both sensitive and resistant cell lines. A lower IC50 value in resistant cells compared to the chemotherapeutic agent they are resistant to would indicate a potential to overcome resistance.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the extent of apoptosis induced by this compound in both cell line types.
-
Western Blotting: To analyze the expression levels of key proteins involved in drug resistance (e.g., P-gp, MRP1) and signaling pathways (e.g., Akt, NF-κB, Bcl-2 family proteins).
-
Drug Efflux Assays (e.g., Rhodamine 123 or Calcein-AM accumulation assays): To determine if this compound can inhibit the function of ABC transporters in resistant cells.
Visualization of Potential Mechanisms
While we cannot create diagrams based on experimental data for this compound, the following visualizations represent hypothetical mechanisms that could be investigated in future studies.
Caption: Hypothetical mechanism of this compound reversing P-gp-mediated drug efflux.
Caption: Hypothetical inhibition of a pro-survival pathway by this compound.
Conclusion
The exploration of natural compounds for their potential to overcome multidrug resistance in cancer is a promising area of research. While this compound may hold therapeutic potential, there is currently no published scientific evidence to support a comparative analysis of its activity in drug-resistant versus sensitive cancer cell lines. The information presented in this guide highlights the general challenges of MDR and provides a theoretical framework for the kind of research that would be necessary to evaluate this compound's potential in this context. Further investigation into the cytotoxic and mechanistic properties of this compound is warranted to determine its viability as a candidate for combating multidrug-resistant cancers. Researchers are encouraged to pursue studies that would generate the data necessary for a comprehensive comparison.
A Prospective In-Vivo Validation Guide for the Therapeutic Potential of Trillenoside A, a Natural COX-2 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no in-vivo studies on "Deoxytrillenoside A" have been identified in publicly available scientific literature. This guide, therefore, focuses on its putative parent compound, Trillenoside A , a steroidal saponin isolated from the rhizomes of Trillium govanianum and Trillium tschonoskii.[1] In-vitro studies have demonstrated the potential of Trillenoside A as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting its promise as an anti-inflammatory agent.[1] This document outlines a prospective framework for the in-vivo validation of Trillenoside A's therapeutic potential, comparing its hypothetical performance with established COX-2 inhibitors.
Comparative Analysis of Anti-Inflammatory Efficacy
The following tables present a proposed structure for comparing the in-vivo anti-inflammatory effects of Trillenoside A against well-established non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Indomethacin. The data for Trillenoside A is hypothetical and serves as a template for future experimental outcomes.
Table 1: Comparison of Paw Edema Inhibition in a Carrageenan-Induced Inflammation Model
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| Trillenoside A (Hypothetical) | 10 | 3 | 45 |
| 20 | 3 | 65 | |
| 40 | 3 | 78 | |
| Celecoxib | 10 | 3 | 55 |
| Indomethacin | 10 | 3 | 70 |
| Control (Vehicle) | - | 3 | 0 |
Table 2: Gastric Ulceration Potential in a Rat Model
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SD) |
| Trillenoside A (Hypothetical) | 40 | 1.5 ± 0.5 |
| Celecoxib | 10 | 2.0 ± 0.8 |
| Indomethacin | 10 | 15.2 ± 2.5 |
| Control (Vehicle) | - | 0.5 ± 0.2 |
Proposed Signaling Pathway of Trillenoside A
The primary mechanism of action for Trillenoside A is hypothesized to be the selective inhibition of the COX-2 enzyme. This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Proposed mechanism of action for Trillenoside A.
Detailed Experimental Protocols
The following are detailed protocols for key in-vivo experiments to validate the anti-inflammatory potential of Trillenoside A.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats (150-200g) are to be used.
-
Grouping: Animals are divided into control, standard (Celecoxib, Indomethacin), and test groups (Trillenoside A at various doses).
-
Procedure:
-
A 1% carrageenan solution is prepared in normal saline.
-
The test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This assay assesses the peripheral analgesic activity of a compound.
Methodology:
-
Animals: Swiss albino mice (20-25g) are to be used.
-
Grouping: Similar to the paw edema model.
-
Procedure:
-
The test compounds or vehicle are administered orally 30 minutes before the injection of acetic acid.
-
A 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Gastric Ulceration Study in Rats
This study is crucial to evaluate the gastrointestinal side effects, a common issue with non-selective NSAIDs.
Methodology:
-
Animals: Male Wistar rats (180-220g) are to be used.
-
Grouping: Control, standard, and test groups.
-
Procedure:
-
Animals are fasted for 24 hours prior to drug administration.
-
The test compounds are administered orally once daily for 7 days.
-
On the 8th day, animals are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for ulcers.
-
-
Data Analysis: The ulcer index is calculated based on the number and severity of the ulcers.
Conclusion and Future Directions
The in-vitro evidence for Trillenoside A's selective COX-2 inhibition provides a strong foundation for its investigation as a novel anti-inflammatory agent. The proposed in-vivo studies will be critical in validating its therapeutic potential and safety profile. Positive outcomes from these preclinical studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for potential clinical development. The exploration of natural compounds like Trillenoside A offers a promising avenue for the discovery of new and safer anti-inflammatory therapies.
References
Statistical Validation of Steroidal Saponins in Experimental Cancer Models: A Comparative Analysis
For Immediate Release
Wuhan, China – October 31, 2025 – A comprehensive analysis of the anti-cancer effects of steroidal saponins, a class of natural compounds, reveals significant potential in preclinical models. This report details the cytotoxic and apoptotic effects of representative pennogenyl saponins, providing key data for researchers and drug development professionals in oncology. While specific quantitative data for Deoxytrillenoside A remains limited in publicly accessible literature, this guide utilizes data from closely related and well-studied pennogenyl saponins isolated from Paris quadrifolia to offer a comparative framework.
Comparative Efficacy of Pennogenyl Saponins in Cervical Cancer Cells
The cytotoxic activity of two representative pennogenyl saponins, designated as PS 1 and PS 2, was evaluated against human cervical adenocarcinoma (HeLa) cells. The results, summarized below, demonstrate a potent dose-dependent inhibition of cell proliferation.
| Compound | Cell Line | IC50 Value (µg/mL) | Exposure Time (hours) |
| Pennogenyl Saponin 1 (PS 1) | HeLa | 1.11 ± 0.04 | 24 |
| Pennogenyl Saponin 2 (PS 2) | HeLa | 0.87 ± 0.05 | 24 |
Table 1: Cytotoxic Activity of Pennogenyl Saponins PS 1 and PS 2 against HeLa cells. Data represents the half-maximal inhibitory concentration (IC50) and is presented as mean ± standard deviation.
Experimental Protocols
The following methodologies were employed to ascertain the cytotoxic and apoptotic effects of the pennogenyl saponins.
Cell Culture and Treatment: Human cervical adenocarcinoma (HeLa) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experimental procedures, cells were seeded in appropriate culture vessels and treated with varying concentrations of PS 1 and PS 2 for 24 hours.
Cell Viability Assay (MTT Assay): Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with the saponins, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Apoptosis Analysis by Flow Cytometry: Induction of apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.
Western Blot Analysis: To investigate the molecular mechanism of apoptosis, protein expression levels of key apoptotic markers were analyzed by Western blotting. Following treatment, total protein was extracted from the cells, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against Bcl-2, Bax, and Caspase-3, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Apoptotic Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the induction of apoptosis by pennogenyl saponins.
Experimental Workflow
The logical flow of the experimental validation process is depicted below.
This comparative guide underscores the potential of pennogenyl saponins as anti-cancer agents, warranting further investigation into specific compounds like this compound. The provided data and methodologies offer a foundational framework for researchers to build upon in the quest for novel oncology therapeutics.
Unraveling the Molecular Target of Deoxytrillenoside A: A Guide to Genetic Validation Approaches
The quest to identify the precise molecular target of novel bioactive compounds is a critical step in drug discovery and development. Deoxytrillenoside A, a steroidal saponin isolated from Trillium tschonoskii Maxim, has emerged as a compound of interest, with studies on related saponins from the same plant suggesting potential cytotoxic, anti-inflammatory, and neuroprotective properties. However, the specific molecular target of this compound remains to be elucidated. Consequently, experimental data on its target validation using genetic approaches is not yet available in the public domain.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the genetic strategies that could be employed to identify and confirm the molecular target of this compound. While specific data for this compound is pending, the methodologies outlined below represent the current standards in the field for target validation.
Comparison of Genetic Approaches for Target Validation
Genetic manipulation provides the most direct evidence for the role of a specific protein in mediating the effects of a compound. The table below compares common genetic approaches that could be utilized to validate the molecular target of this compound.
| Genetic Approach | Principle | Advantages | Disadvantages | Potential Application for this compound |
| CRISPR/Cas9 Gene Knockout | Permanent disruption of the gene encoding the putative target. | Complete loss-of-function, high specificity. | Potential for off-target effects, can be lethal if the target is essential. | To definitively determine if the absence of the target protein abrogates the cellular effects of this compound. |
| RNA Interference (RNAi) | Transient knockdown of the target gene's mRNA, reducing protein expression. | Reversible, allows for the study of essential genes. | Incomplete knockdown, potential for off-target effects. | To assess the impact of reduced target expression on the activity of this compound without permanent genetic modification. |
| Overexpression of Target Gene | Introduction of a vector to increase the expression of the putative target protein. | Can demonstrate a gain-of-function effect and potentially rescue a phenotype. | Non-physiological expression levels can lead to artifacts. | To determine if increased levels of the target protein enhance or diminish the cellular response to this compound. |
| Site-Directed Mutagenesis | Introduction of specific mutations in the target gene to alter protein function or drug binding. | Allows for the study of specific protein domains and binding sites. | Requires prior knowledge of the protein's structure and function. | To confirm direct binding and the functional importance of specific amino acid residues in the target protein for this compound's activity. |
Experimental Protocols
The following are generalized protocols for key genetic experiments aimed at validating a molecular target for a novel compound like this compound.
CRISPR/Cas9-Mediated Gene Knockout
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting the gene of the putative molecular target into a Cas9 expression vector.
-
Cell Transfection: Transfect the host cell line with the gRNA/Cas9 plasmids.
-
Clonal Selection and Validation: Select single-cell clones and screen for target gene knockout by PCR, Sanger sequencing, and Western blot.
-
Phenotypic Assays: Treat knockout and wild-type control cells with this compound and assess for a loss of the compound's effect (e.g., cytotoxicity, anti-inflammatory response) in the knockout cells.
RNA Interference (RNAi)
-
siRNA/shRNA Design: Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of the putative target.
-
Transfection/Transduction: Transfect cells with siRNAs or transduce with lentiviral particles expressing shRNAs.
-
Knockdown Validation: Assess the reduction in target mRNA and protein levels using qPCR and Western blot, typically 48-72 hours post-transfection/transduction.
-
Functional Assays: Treat knockdown and control cells with this compound and measure the cellular response to determine if it is attenuated in the knockdown cells.
Visualizing the Path to Target Validation
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and signaling pathways involved in target validation.
Figure 1. A logical workflow for the identification and genetic validation of the molecular target of this compound.
Figure 2. A diagram illustrating a hypothetical signaling pathway and the impact of genetic interventions for target validation.
While the direct molecular target of this compound is currently unknown, the application of robust genetic validation techniques will be instrumental in uncovering its mechanism of action. The methodologies described here provide a clear roadmap for researchers to rigorously confirm the molecular targets of this and other novel natural products, thereby paving the way for their potential development as therapeutic agents.
Benchmarking Deoxytrillenoside A Against Known Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxytrillenoside A's potential as an apoptosis inducer against established agents. Due to the limited direct experimental data on this compound, this guide utilizes findings from the closely related steroidal saponin, Trilliumoside A, isolated from Trillium govanianum, as a predictive benchmark. This comparison is supported by broader evidence from extracts of Trillium and Paris species, known to contain similar pennogenyl saponins, which consistently demonstrate pro-apoptotic activity.[1][2][3][4][5][6][7][8][9][10][11]
Introduction to this compound and Apoptosis
This compound is a steroidal saponin belonging to the pennogenyl class of compounds. These natural products, found in plants of the Trillium and Paris genera, have garnered interest for their potential anticancer properties.[5][6][7] Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer, making the induction of this process a key therapeutic strategy. Apoptosis is primarily mediated through two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[7]
Comparative Analysis of Apoptotic Induction
This section benchmarks the apoptotic potential of Trilliumoside A, as a proxy for this compound, against well-characterized apoptosis inducers. The data is summarized from a study on human lung cancer (A549) cells.[10]
| Parameter | Trilliumoside A | Camptothecin (Positive Control) | Staurosporine | Doxorubicin |
| Mechanism of Action | Induces mitochondrial-mediated apoptosis, cell cycle arrest at S phase, and increases reactive oxygen species (ROS).[10] | Topoisomerase I inhibitor, leading to DNA damage and apoptosis. | Broad-spectrum protein kinase inhibitor, inducing both intrinsic and extrinsic apoptotic pathways. | DNA intercalator and topoisomerase II inhibitor, causing DNA damage and activating apoptotic pathways. |
| Cell Line | A549 (Human Lung Carcinoma)[10] | A549 (Human Lung Carcinoma)[10] | Various | Various |
| IC50 | 1.83 µM[10] | 0.25 µM[10] | Nanomolar to low micromolar range | Nanomolar to low micromolar range |
| Key Apoptotic Events | - Increased expression of Bax, Puma, Cytochrome C, Cleaved PARP, Cleaved Caspase-3[10]- Decreased mitochondrial membrane potential[10]- Elevated ROS production[10]- S phase cell cycle arrest[10] | - DNA fragmentation- Caspase activation- Cytochrome C release | - Caspase activation- Mitochondrial depolarization- Cytochrome C release | - DNA damage response- p53 activation- Caspase activation |
Signaling Pathways
The proposed signaling pathway for this compound, based on data from Trilliumoside A and other pennogenyl saponins, involves the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., Camptothecin), and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat A549 cells with the desired concentrations of this compound and controls for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bax, Puma, Cytochrome C, Cleaved PARP, Cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Paris polyphylla Smith extract induces apoptosis and activates cancer suppressor gene connexin26 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rhizome of Trillium tschonoskii Maxim. extract induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paris polyphylla Sm. Induces Reactive Oxygen Species and Caspase 3-Mediated Apoptosis in Colorectal Cancer Cells In Vitro and Potentiates the Therapeutic Significance of Fluorouracil and Cisplatin [mdpi.com]
- 5. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells | PLOS One [journals.plos.org]
- 6. Pennogenyl saponins induce cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paris polyphylla Sm. Induces Reactive Oxygen Species and Caspase 3-Mediated Apoptosis in Colorectal Cancer Cells In Vitro and Potentiates the Therapeutic Significance of Fluorouracil and Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protective Effect of Trillium tschonoskii Maxim Components Against Glutamate-Induced SH-SY5Y Cells Damage Through Regulating Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Deoxytrillenoside A in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Given the absence of specific, publicly available disposal protocols for Deoxytrillenoside A, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of research-grade chemicals and hazardous waste in a laboratory environment. These guidelines are designed to ensure the safety of all personnel and compliance with environmental regulations.
Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations before proceeding with any waste disposal.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust mask or respirator may be necessary. All handling of the solid form should be conducted in a fume hood.
II. Step-by-Step Disposal Procedure
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Do not assume it is benign. All waste materials contaminated with this compound, including stock containers, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Segregation and Containment :
-
Solid Waste : Collect powdered this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, leak-proof hazardous waste container. This container must be clearly labeled.
-
Liquid Waste : If this compound is in a solvent, collect it in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[1]
-
Aqueous Solutions : Do not dispose of aqueous solutions containing this compound down the drain.[1][2][3] Collect them in a designated aqueous hazardous waste container.
-
Empty Containers : The original container of this compound, even if seemingly empty, should be treated as hazardous waste. If institutional policy allows for the disposal of empty containers as regular trash, they must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][5]
-
-
Labeling of Waste Containers : All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
The date when waste was first added to the container.
-
The physical state of the waste (solid or liquid).
-
The associated hazards (e.g., "Toxic," "Handle with Caution").
-
-
Storage of Chemical Waste :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6]
-
Ensure containers are kept securely closed at all times, except when adding waste.[2][4]
-
Store waste in secondary containment to prevent spills.[3][4]
-
Segregate incompatible waste types to prevent dangerous reactions.[4][6]
-
-
Arranging for Disposal :
-
Once the waste container is full (typically no more than ¾ full to allow for expansion), or on a regular schedule, contact your institution's EHS department to arrange for a hazardous waste pickup.[1][2]
-
Follow all institutional procedures for requesting a waste pickup, which may involve an online request system.[1]
-
III. Prohibited Disposal Methods
Under no circumstances should this compound or materials contaminated with it be disposed of via the following methods:
-
Trash Disposal : Do not discard in the regular trash.[7]
-
Drain Disposal : Do not pour down the sink or any other drain.[2][3]
-
Evaporation : Do not allow the solvent to evaporate in a fume hood as a means of disposal.[1][8]
Data Presentation: Safety and Handling Summary
| Parameter | Guideline | Rationale |
| Chemical State | Solid (Powder) / Liquid (Solution) | Handling procedures may vary based on the physical state. |
| Assumed Hazard Class | Toxic, Irritant | In the absence of specific data, assume a conservative hazard profile. |
| PPE Requirement | Nitrile gloves, safety glasses/goggles, lab coat. Use a fume hood for solids. | To minimize exposure via skin contact, eye contact, and inhalation. |
| Waste Container Type | Compatible, leak-proof, sealed container (e.g., high-density polyethylene for many solvents and aqueous solutions).[9] | To prevent leakage and reactions between the waste and the container material. |
| Waste Labeling | "Hazardous Waste," full chemical name, date, and associated hazards. | To ensure proper identification, safe handling, and compliant disposal by EHS personnel. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) with secondary containment. | To ensure safe, secure, and compliant temporary storage of hazardous waste within the laboratory.[6] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) personnel. | To ensure disposal is handled in an environmentally responsible and legally compliant manner. |
Experimental Protocols and Visualizations
As no specific experimental protocols for the disposal of this compound were found, the following workflow illustrates the general and mandatory logical relationship for the proper disposal of a research chemical with unknown specific disposal guidelines.
Caption: Workflow for the safe disposal of research chemicals.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. vumc.org [vumc.org]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
